molecular formula C31H40N2O6 B12364573 AZ1422

AZ1422

Número de catálogo: B12364573
Peso molecular: 536.7 g/mol
Clave InChI: JBVSDCZOOXVQHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AZ1422 is a useful research compound. Its molecular formula is C31H40N2O6 and its molecular weight is 536.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H40N2O6

Peso molecular

536.7 g/mol

Nombre IUPAC

4-[[4-[3,5-dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C31H40N2O6/c1-7-9-22-15-23(29-20(4)32-33(21(29)5)25-10-12-37-13-11-25)16-28(38-8-2)30(22)39-18-24-17-27(36-6)26(31(34)35)14-19(24)3/h14-17,25H,7-13,18H2,1-6H3,(H,34,35)

Clave InChI

JBVSDCZOOXVQHH-UHFFFAOYSA-N

SMILES canónico

CCCC1=C(C(=CC(=C1)C2=C(N(N=C2C)C3CCOCC3)C)OCC)OCC4=CC(=C(C=C4C)C(=O)O)OC

Origen del producto

United States

Foundational & Exploratory

AZ1422: A Comprehensive Technical Guide to its Mechanism of Action as a Selective MCT4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ1422 is a potent and selective inhibitor of the Monocarboxylate Transporter 4 (MCT4), a key protein in cellular metabolism, particularly in glycolytically active cells such as those found in many cancers. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing the experimental evidence and methodologies used to confirm its target engagement and cellular effects. The primary mechanism of this compound is the direct inhibition of MCT4, leading to the blockade of lactic acid efflux from cells. This disruption of lactate transport results in intracellular acidification and a subsequent shutdown of glycolysis, impacting cell growth and survival. The target engagement of this compound with MCT4 has been rigorously validated through a combination of advanced chemical biology techniques, including cellular thermal shift assays (CETSA), photoaffinity labeling, and in-cell chemoproteomics.

Core Mechanism of Action: Inhibition of MCT4-mediated Lactate Efflux

This compound exerts its biological effects through the selective inhibition of Monocarboxylate Transporter 4 (MCT4), a member of the solute carrier family 16 (SLC16A). MCT4 is a proton-coupled lactate transporter responsible for the efflux of lactic acid from cells that exhibit high rates of glycolysis, a metabolic phenotype characteristic of many tumor cells known as the "Warburg effect." By blocking MCT4, this compound prevents the removal of intracellular lactic acid, leading to its accumulation and a subsequent decrease in intracellular pH. This intracellular acidification inhibits key glycolytic enzymes, such as phosphofructokinase, thereby disrupting the cell's ability to produce ATP through glycolysis and ultimately leading to impaired cell growth and survival.[1]

Signaling Pathway of MCT4 Inhibition by this compound

The direct consequence of this compound binding to and inhibiting MCT4 is the disruption of lactate transport. The downstream effects are a cascade of events stemming from the resulting intracellular lactate accumulation and pH imbalance.

This compound This compound MCT4 MCT4 Transporter This compound->MCT4 Inhibits Lactate_out Extracellular Lactate MCT4->Lactate_out Lactate Efflux pH_decrease Decreased Intracellular pH Lactate_in Intracellular Lactate Lactate_in->MCT4 Lactate_in->pH_decrease Accumulation leads to Glycolysis Glycolysis pH_decrease->Glycolysis Inhibits Glycolysis->Lactate_in Produces Cell_Growth Cell Growth & Survival Glycolysis->Cell_Growth Supports

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The potency and selectivity of this compound and its derivatives have been quantified through various cellular assays. The following tables summarize the key quantitative data from the primary research.[1]

Table 1: Cellular Lactate Efflux Inhibition
CompoundCell LineIC50 (nM)
This compound MCT4-dependent cell line< 10
Parent MoleculeMCT4-dependent cell line> 1000
Table 2: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
TreatmentTarget ProteinThermal Shift (ΔTagg, °C)
This compound MCT4Significant positive shift
Vehicle (DMSO)MCT4No significant shift

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the validation of this compound's mechanism of action.

Cell-Based Lactate Efflux Assay

This assay was designed to identify and characterize compounds that inhibit the efflux of intracellular lactic acid.

Protocol:

  • Cell Culture: An MCT4-dependent cell line was cultured in appropriate media to 80-90% confluency.

  • Compound Treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a specified period.

  • Lactate Loading: Cells were loaded with lactic acid by incubation in a high-lactate medium.

  • Efflux Initiation: The lactate-containing medium was replaced with a lactate-free medium to initiate efflux.

  • Lactate Measurement: The concentration of lactate in the extracellular medium was measured at various time points using a lactate oxidase-based assay.

  • Data Analysis: The rate of lactate efflux was calculated, and IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Photoaffinity Labeling for Target Engagement

A biologically active photoaffinity probe derived from this compound was synthesized to directly demonstrate engagement with MCT4 in a cellular context.

Protocol:

  • Probe Synthesis: A photoactivatable diazirine moiety and a reporter tag (e.g., biotin) were chemically incorporated into the structure of an this compound analog.

  • Cellular Treatment: Cells were incubated with the photoaffinity probe.

  • UV Crosslinking: Cells were exposed to UV light to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Enrichment: Cells were lysed, and probe-bound proteins were enriched using affinity purification (e.g., streptavidin beads for a biotinylated probe).

  • Target Identification: Enriched proteins were identified using mass spectrometry-based proteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed as an orthogonal method to confirm the direct binding of this compound to MCT4 in intact cells.

Protocol:

  • Compound Incubation: Intact cells were treated with either this compound or a vehicle control (DMSO).

  • Thermal Challenge: The cell suspensions were heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: The heated cells were lysed to release soluble proteins.

  • Separation of Aggregates: Insoluble, aggregated proteins were separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of soluble MCT4 remaining at each temperature was quantified by Western blotting or mass spectrometry.

  • Data Analysis: Melting curves were generated by plotting the fraction of soluble protein as a function of temperature. A shift in the melting temperature (Tagg) in the presence of this compound indicates direct target engagement.

Mandatory Visualizations

Experimental Workflow for Target Validation

The following diagram illustrates the integrated workflow used to confirm MCT4 as the cellular target of this compound.

cluster_0 Initial Screening & Optimization cluster_1 Target Deconvolution & Validation Screen Cell-Based Lactate Efflux Screen Optimization Chemical Optimization Screen->Optimization This compound This compound (Optimized Hit) Optimization->this compound Photoaffinity Photoaffinity Probe Synthesis This compound->Photoaffinity CETSA Cellular Thermal Shift Assay (CETSA) This compound->CETSA Confocal Confocal Microscopy Photoaffinity->Confocal Chemoproteomics In-Cell Chemoproteomics Photoaffinity->Chemoproteomics Target_Confirmed MCT4 Target Confirmed Confocal->Target_Confirmed Chemoproteomics->Target_Confirmed CETSA->Target_Confirmed

Caption: Integrated workflow for this compound target validation.

Logical Relationship of Experimental Evidence

The convergence of evidence from multiple, independent experimental approaches provides a high degree of confidence in the mechanism of action of this compound.

cluster_evidence Supporting Evidence center_node This compound inhibits Lactate Efflux via MCT4 Lactate_Assay Potent inhibition in Lactate Efflux Assay (IC50 < 10 nM) Lactate_Assay->center_node CETSA_Data Direct binding confirmed by CETSA (Thermal Shift) CETSA_Data->center_node Photoaffinity_Data Selective engagement shown by Photoaffinity Probe (Microscopy & Proteomics) Photoaffinity_Data->center_node Selectivity_Data Activity dependent on MCT4 expression Selectivity_Data->center_node

Caption: Convergence of evidence for this compound's mechanism.

Conclusion

The collective evidence from a range of robust experimental methodologies unequivocally demonstrates that this compound functions as a potent and selective inhibitor of the monocarboxylate transporter MCT4. Its mechanism of action, centered on the blockade of lactate efflux and the subsequent disruption of cellular metabolism, presents a compelling rationale for its investigation in therapeutic contexts where cells exhibit a dependence on high glycolytic rates, such as in oncology. The detailed protocols and quantitative data presented herein provide a comprehensive resource for researchers in the fields of drug discovery and cancer biology.

References

A Technical Guide to Selective MCT4 Inhibition: The Case of AZ1422 and Other Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a critical component in the metabolic landscape of highly glycolytic cells, particularly within the tumor microenvironment. Its primary function is the efflux of lactate, a byproduct of aerobic glycolysis (the Warburg effect), thereby preventing intracellular acidification and maintaining the high glycolytic rate necessary for rapid cell proliferation. The acidic tumor microenvironment resulting from lactate extrusion also contributes to immune evasion and metastasis. Consequently, selective inhibition of MCT4 has emerged as a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the selective MCT4 inhibitor AZ1422, alongside other notable selective inhibitors such as AZD0095, VB124, and MSC-4381. It details their mechanism of action, presents available quantitative data, outlines key experimental protocols for their evaluation, and illustrates the relevant biological pathways and experimental workflows.

Introduction: MCT4 as a Therapeutic Target in Oncology

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for aerobic glycolysis even in the presence of sufficient oxygen.[1] This metabolic shift necessitates the efficient removal of lactate to avoid feedback inhibition of glycolysis and cytotoxic intracellular acidosis.[2] MCT4 is a low-affinity, high-capacity transporter specifically adapted for lactate export in these highly glycolytic tissues.[3][4] Its expression is often upregulated in hypoxic regions of tumors, mediated by hypoxia-inducible factor 1α (HIF-1α), and is associated with aggressive tumor phenotypes and poor prognosis in various cancers, including urothelial carcinoma.[3][5]

The transport of lactate by MCT4 is coupled with the co-transport of a proton, contributing to the acidification of the tumor microenvironment.[6] This acidic milieu promotes tumor invasion, angiogenesis, and suppresses the function of immune cells, such as T-lymphocytes.[1][7] Therefore, selective inhibition of MCT4 offers a multi-pronged therapeutic approach:

  • Induction of intracellular acidosis and metabolic crisis: Blocking lactate efflux leads to its accumulation within cancer cells, causing intracellular acidification and inhibition of glycolytic enzymes, ultimately leading to cell death or growth arrest.[5]

  • Reversal of immune suppression: By preventing the acidification of the tumor microenvironment, MCT4 inhibition can restore the function of tumor-infiltrating immune cells, enhancing anti-tumor immunity.[1][7]

  • Synergy with other therapies: MCT4 inhibition can sensitize cancer cells to immunotherapy, such as immune checkpoint blockade, as well as other targeted therapies.[7][8]

Profile of Selective MCT4 Inhibitors

While the publicly available data on this compound is limited, it is identified as a selective MCT4 inhibitor.[9][10][11] This guide supplements the information on this compound with data from other well-characterized selective MCT4 inhibitors to provide a comprehensive understanding of this class of compounds.

This compound

This compound is a carboxylated compound identified as a selective MCT4 inhibitor with potential applications in cancer research.[10][12]

  • Chemical Formula: C31H40N2O6[9]

  • Molecular Weight: 536.67 g/mol [9]

  • IUPAC Name: 4-((4-(3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-ethoxy-6-propylphenoxy)methyl)-2-methoxy-5-methylbenzoic acid[9]

Other Notable Selective MCT4 Inhibitors
  • AZD0095: A potent and selective MCT4 inhibitor with excellent oral bioavailability. It has demonstrated efficacy in preclinical cancer models, particularly in combination with other anti-cancer agents like cediranib (a VEGFR inhibitor) and immune checkpoint inhibitors.[1][8][13][14]

  • VB124: An orally active, potent, and highly selective MCT4 inhibitor. It has shown therapeutic potential not only in oncology but also in cardiovascular diseases like cardiac hypertrophy.[13][15][16]

  • MSC-4381: An orally active and selective MCT4 inhibitor that targets the cytosolic domain of the transporter. It has been used as a chemical probe to investigate the effects of MCT4 inhibition.[13][17][18]

Quantitative Data on Selective MCT4 Inhibitors

The following table summarizes the available quantitative data for the aforementioned selective MCT4 inhibitors. This data is crucial for comparing their potency and selectivity.

InhibitorTarget(s)IC50KiCell Line / Assay ConditionsReference(s)
This compound MCT4Data not publicly availableData not publicly availableCancer research[10][11]
AZD0095 MCT41.3 nMData not publicly availableNot specified[13][19]
MCT41-3 nM (cellular activity)>1000-fold selectivity over MCT1Not specified[1]
MCT45 nM (EC50)Data not publicly availableH358 cells[8]
VB124 MCT48.6 nM (lactate import)Data not publicly availableMDA-MB-231 cells[13][15]
MCT419 nM (lactate export)Data not publicly availableMDA-MB-231 cells[13][15]
MCT124 µM (lactate export)Data not publicly availableBT20 cells[15][20]
MSC-4381 MCT477 nM11 nMNot specified[13][17][18][19]
MCT41 nM (lactate efflux)11 nM (FCCS)MDA-MB-231 cells[17][21]

Signaling Pathways and Experimental Workflows

MCT4-Mediated Lactate Transport and the Impact of Inhibition

The following diagram illustrates the central role of MCT4 in the metabolism of glycolytic cancer cells and the consequences of its inhibition.

cluster_Extracellular Extracellular Space (Acidic pH) cluster_Cell Cancer Cell Lactate_ext Lactate H_ext H+ Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int LDH-A MCT4 MCT4 Lactate_int->MCT4 Acidosis Intracellular Acidosis (Glycolysis Inhibition, Apoptosis) Lactate_int->Acidosis H_int H+ H_int->MCT4 H_int->Acidosis MCT4->Lactate_ext MCT4->H_ext This compound This compound (MCT4 Inhibitor) This compound->MCT4

MCT4 signaling pathway and point of inhibition.
General Workflow for Evaluating MCT4 Inhibitors

The following diagram outlines a typical experimental workflow for the characterization of a novel MCT4 inhibitor.

cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Target_Binding Target Binding Assay (e.g., Fluorescence Cross-Correlation Spectroscopy) Lactate_Efflux Lactate Efflux/Import Assay (e.g., using radiolabeled lactate or FRET sensors) Target_Binding->Lactate_Efflux Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Lactate_Efflux->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Cell_Viability->Apoptosis_Assay Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Studies Xenograft Tumor Xenograft Models (e.g., NCI-H358 in mice) PK_PD->Xenograft Combo_Studies Combination Therapy Studies (e.g., with immune checkpoint inhibitors) Xenograft->Combo_Studies Clinical_Candidate Clinical Candidate Selection Combo_Studies->Clinical_Candidate Compound_Discovery Compound Discovery/ Screening Compound_Discovery->Target_Binding Lead_Optimization->PK_PD

Experimental workflow for MCT4 inhibitor development.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of selective MCT4 inhibitors. Below are methodologies for key experiments cited in the literature for similar compounds.

Lactate Efflux/Import Assay

This assay measures the ability of a compound to inhibit the transport of lactate across the cell membrane.

  • Objective: To determine the IC50 value of the inhibitor for MCT4-mediated lactate transport.

  • Cell Lines: A high MCT4-expressing cell line (e.g., MDA-MB-231) and a low or MCT1-expressing cell line for selectivity assessment (e.g., BT20).[15]

  • Methodology:

    • Cell Culture: Culture cells to confluency in appropriate media.

    • Radiolabeled Lactate: Prepare a solution containing radiolabeled L-[14C]-lactate.

    • Inhibitor Treatment: Pre-incubate cells with varying concentrations of the test inhibitor (e.g., this compound) for a specified time.

    • Lactate Transport Measurement:

      • For Efflux: Load cells with L-[14C]-lactate, wash, and then measure the amount of radioactivity released into the medium over time in the presence of the inhibitor.

      • For Import: Add the L-[14C]-lactate solution to the cells in the presence of the inhibitor and measure the intracellular radioactivity after a defined incubation period.

    • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

An alternative to radiolabeling involves the use of FRET (Förster Resonance Energy Transfer) sensors for lactate (e.g., Laconic) to dynamically measure intracellular lactate concentrations.[6]

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the MCT4 inhibitor on cancer cells.

  • Objective: To determine the effect of MCT4 inhibition on cancer cell growth and survival.

  • Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Inhibitor Treatment: Treat cells with a range of concentrations of the MCT4 inhibitor for a prolonged period (e.g., 72 hours).

    • Viability Assessment: Use a commercially available cell viability reagent such as MTT or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

    • Data Analysis: Measure the signal (absorbance or luminescence) and normalize it to untreated control cells to determine the percentage of viable cells.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the MCT4 inhibitor in a living organism.

  • Objective: To assess the in vivo anti-tumor activity of the inhibitor, alone or in combination with other agents.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing xenografts of a human cancer cell line with high MCT4 expression (e.g., NCI-H358).[8]

  • Methodology:

    • Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.

    • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, inhibitor alone, combination therapy). Administer the inhibitor orally or via another appropriate route at a defined dose and schedule.[17]

    • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

    • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure intracellular lactate levels or for immunohistochemical analysis of biomarkers.

    • Data Analysis: Compare the tumor growth rates between the different treatment groups to determine the efficacy of the inhibitor.

Conclusion

Selective inhibition of MCT4 represents a highly promising and targeted approach for the treatment of glycolytic tumors. While specific data for this compound is still emerging, the significant preclinical and clinical progress of other selective MCT4 inhibitors like AZD0095 underscores the therapeutic potential of this strategy. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the investigation and clinical translation of this important class of anti-cancer agents. Further research into the nuanced roles of MCT4 in different tumor types and the development of next-generation inhibitors will be crucial in realizing the full potential of targeting lactate transport in oncology.

References

The Role of MCT4 in Cancer Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, has emerged as a critical player in cancer cell metabolism, facilitating the efflux of lactate and protons, thereby maintaining intracellular pH homeostasis and promoting a pro-tumoral microenvironment. Increased glycolysis, a hallmark of many cancers, leads to the accumulation of lactic acid, which would be cytotoxic if not efficiently removed. MCT4, with its high capacity for lactate transport, is pivotal in this process. Its expression is often upregulated in various cancers, correlating with poor prognosis, metastasis, and resistance to therapy. This technical guide provides an in-depth overview of the core functions of MCT4 in cancer metabolism, its regulatory signaling pathways, and its interaction with ancillary proteins. We present quantitative data on MCT4 kinetics and its clinical significance, detailed experimental protocols for its study, and visual representations of key pathways and workflows to aid researchers and drug development professionals in targeting this important transporter.

Introduction

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. One of the most well-established metabolic alterations is the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. A direct consequence of this metabolic shift is the increased production of lactate. To avoid intracellular acidification and subsequent apoptosis, cancer cells upregulate the expression of lactate transporters. Monocarboxylate transporter 4 (MCT4) is a key member of the solute carrier 16 (SLC16) family of proton-coupled monocarboxylate transporters that plays a crucial role in lactate export.

MCT4 is a low-affinity, high-capacity transporter, making it particularly well-suited for the high lactate concentrations found in highly glycolytic tumor cells. Its expression is predominantly regulated by hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated in the hypoxic tumor microenvironment. Furthermore, MCT4 requires association with a chaperone protein, CD147 (also known as basigin), for its correct trafficking to and stabilization at the plasma membrane. The interplay between MCT4, CD147, and the tumor microenvironment contributes significantly to cancer progression, making MCT4 an attractive therapeutic target. This guide will delve into the multifaceted role of MCT4 in cancer metabolism, providing the necessary technical details for its investigation and therapeutic targeting.

Data Presentation

Kinetic Properties of MCT4

MCT4's function as a lactate transporter is defined by its kinetic parameters. The Michaelis constant (Km) represents the substrate concentration at which the transport rate is half of the maximum.

TransporterSubstrateKm (mM)Cell Line/SystemReference
MCT4 Lactate22 - 28Various
MCT4 Lactate1.7MDA-MB-231 cells
MCT4 Lactate1.2Macrophages
MCT4 Lactate0.7HEK293 cells (recombinant)
MCT4 Pyruvate153Various
MCT4 Pyruvate4.2MDA-MB-231 cells
MCT1 Lactate3.5 - 10Various
MCT2 Lactate0.5 - 0.75Various

Note: There is a discrepancy in the reported Km values for MCT4, with some studies suggesting a much higher affinity (lower Km) than previously thought.

Prognostic Significance of MCT4 Expression in Cancer

Numerous studies have demonstrated a strong correlation between high MCT4 expression and poor clinical outcomes across a range of cancers. The following table summarizes the hazard ratios (HR) for overall survival (OS) and disease-free survival (DFS) from a meta-analysis.

Cancer TypeSurvival EndpointHazard Ratio (95% CI)P-valueCellular CompartmentReference
Various Cancers (Meta-analysis)Overall Survival (OS)1.82 (not specified)< 0.00001Tumor Microenvironment
Various Cancers (Meta-analysis)Overall Survival (OS)1.98 (not specified)< 0.00001Cancer Cells
Various Cancers (Meta-analysis)Disease-Free Survival (DFS)1.75 (not specified)< 0.00001Tumor Microenvironment
Non-Small Cell Lung Cancer (NSCLC)Overall Survival (OS)1.96 (1.06–3.75)0.032Cancer Cells
Non-Small Cell Lung Cancer (NSCLC)Progression-Free Survival (PFS)1.72 (1.05–2.93)0.032Cancer Cells
Non-Small Cell Lung Cancer (NSCLC)Overall Survival (OS) - Multivariate2.421 (1.271–4.610)0.007Cancer Cells
Non-Small Cell Lung Cancer (NSCLC)Progression-Free Survival (PFS) - Multivariate1.888 (1.114–3.199)0.018Cancer Cells
MCT4 Expression in Cancer vs. Normal Tissues and under Hypoxia

MCT4 expression is frequently elevated in cancerous tissues compared to their normal counterparts and is further induced by hypoxic conditions.

Cancer TypeComparisonFold Change/ObservationReference
Breast CarcinomaTumor vs. Normal TissueSignificant increase in MCT1 and MCT4 expression
Lung CancerTumor vs. Normal TissueSignificant decrease in MCT4 plasma membrane expression
Breast CancerTumor vs. Normal TissueMCT4 significantly higher in tumor
Non-Small Cell Lung Cancer (NSCLC)Tumor vs. Adjacent Normal TissueHigh MCT4 expression in 45% of tumors vs. low/negative in normal
Mesenchymal Stem Cells (MSCs)Hypoxia (72h) vs. Normoxia303 ± 71.97 fold increase in MCT4 transcripts
Glioblastoma Multiforme (GBM) cell linesHypoxia vs. NormoxiaIncreased MCT4 protein and mRNA expression
A549 Lung Adenocarcinoma cellsHypoxia vs. NormoxiaSignificant increase in MCT4 and HIF-1α expression

Experimental Protocols

Lactate Transport Assay using 14C-Lactate

This protocol describes a method to measure the uptake of radiolabeled lactate into cancer cells, providing a direct assessment of MCT4 activity.

Materials:

  • Cancer cell line of interest cultured in appropriate media

  • 14C-L-lactic acid

  • Unlabeled L-lactic acid

  • Transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH adjusted as needed)

  • Ice-cold stop solution (e.g., PBS with 0.1% BSA)

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Starvation: Prior to the assay, aspirate the culture medium and wash the cells twice with transport buffer. Incubate the cells in transport buffer for a defined period (e.g., 30-60 minutes) at 37°C to deplete endogenous lactate.

  • Initiation of Uptake: Aspirate the starvation buffer and add the uptake buffer containing a known concentration of 14C-L-lactic acid and varying concentrations of unlabeled L-lactic acid.

  • Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold stop solution to terminate the transport process.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration and the incubation time to calculate the rate of lactate uptake (e.g., in nmol/mg protein/min). Kinetic parameters (Km and Vmax) can be determined by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Immunohistochemistry (IHC) for MCT4 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting MCT4 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Pressure cooker or water bath

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against MCT4

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse slides in 100% ethanol (2 x 3 minutes).

    • Immerse slides in 95% ethanol (2 x 3 minutes).

    • Immerse slides in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat in a pressure cooker or water bath (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the primary MCT4 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS.

    • Incubate with DAB substrate-chromogen solution until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining:

    • Stain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

siRNA-Mediated Knockdown of MCT4

This protocol describes the transient knockdown of MCT4 expression in cancer cells using small interfering RNA (siRNA).

Materials:

  • Cancer cell line of interest

  • MCT4-specific siRNA and a non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Serum-free culture medium (e.g., Opti-MEM)

  • Complete culture medium

  • Reagents for Western blotting or qRT-PCR to validate knockdown

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they are 30-50% confluent at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • In one tube, dilute the MCT4 siRNA or control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-lipid complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell line and the stability of the MCT4 protein.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Assess the knockdown efficiency at the protein level by Western blotting or at the mRNA level by qRT-PCR.

Western Blotting for MCT4

This protocol provides a standard procedure for detecting MCT4 protein levels in cell lysates.

Materials:

  • Cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against MCT4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary MCT4 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Mandatory Visualizations

Signaling Pathways

HIF1a_MCT4_Pathway HIF-1α Signaling Pathway Regulating MCT4 Expression Hypoxia Hypoxia (Low Oxygen) PHDs_FIH PHDs & FIH Inhibition Hypoxia->PHDs_FIH HIF1a_stabilization HIF-1α Stabilization PHDs_FIH->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) in MCT4 promoter HIF1_complex->HRE MCT4_transcription MCT4 Gene Transcription HRE->MCT4_transcription MCT4_mRNA MCT4 mRNA MCT4_transcription->MCT4_mRNA MCT4_protein MCT4 Protein Translation MCT4_mRNA->MCT4_protein MCT4 MCT4 MCT4_protein->MCT4

Caption: HIF-1α pathway leading to MCT4 expression under hypoxia.

PI3K_Akt_MCT4_Pathway PI3K/Akt Signaling Pathway and MCT4 Regulation GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 HIF1a_synthesis HIF-1α Protein Synthesis mTORC1->HIF1a_synthesis HIF1a HIF-1α HIF1a_synthesis->HIF1a MCT4_expression MCT4 Expression HIF1a->MCT4_expression

Caption: PI3K/Akt pathway influencing MCT4 expression.

Experimental Workflows

MCT4_CD147_Interaction_Workflow MCT4 and CD147 Interaction and Trafficking cluster_ER ER Lumen ER Endoplasmic Reticulum (ER) Complex_formation MCT4-CD147 Complex Formation ER->Complex_formation MCT4_synthesis MCT4 Synthesis MCT4_synthesis->ER CD147_synthesis CD147 Synthesis CD147_synthesis->ER Golgi Golgi Apparatus Complex_formation->Golgi Transport Trafficking Vesicular Trafficking Golgi->Trafficking PlasmaMembrane Plasma Membrane Trafficking->PlasmaMembrane Insertion Functional_transporter Functional MCT4 Transporter Lactate_Efflux_Workflow MCT4-Mediated Lactate Efflux and its Consequences Glycolysis High Glycolytic Rate (Warburg Effect) Lactate_prod Increased Intracellular Lactate & H+ Glycolysis->Lactate_prod MCT4_activity MCT4 Activity Lactate_prod->MCT4_activity Lactate_efflux Lactate & H+ Efflux MCT4_activity->Lactate_efflux pH_homeostasis Intracellular pH Homeostasis Lactate_efflux->pH_homeostasis Maintains Acidic_TME Acidic Tumor Microenvironment (TME) Lactate_efflux->Acidic_TME Creates TME_effects Pro-tumoral Effects: - Immune Evasion - Angiogenesis - Invasion & Metastasis Acidic_TME->TME_effects

AZ1422: A Potent and Selective MCT4 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical overview of the discovery, synthesis, and biological evaluation of the novel monocarboxylate transporter 4 (MCT4) inhibitor, AZ1422, for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of monocarboxylate transporter 4 (MCT4), a key protein involved in lactate transport and pH regulation in the tumor microenvironment.[1] By targeting MCT4, this compound presents a promising therapeutic strategy for cancers that rely on high glycolytic rates, a phenomenon known as the Warburg effect. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data.

Discovery and Mechanism of Action

This compound was identified through a high-throughput phenotypic screen designed to discover inhibitors of lactic acid efflux.[2] Its primary mechanism of action is the selective inhibition of MCT4, a transporter responsible for the efflux of lactate and protons from highly glycolytic cells.[3][4] This inhibition leads to an accumulation of intracellular lactate and a decrease in intracellular pH, ultimately disrupting cancer cell metabolism and survival.[5] MCT4 expression is often upregulated in hypoxic tumor regions and is associated with poor prognosis in several cancer types, making it an attractive therapeutic target.[3][4]

The signaling pathways associated with MCT4 regulation include the PI3K-Akt pathway, which has been shown to modulate MCT4 expression.[3] By inhibiting MCT4, this compound can disrupt the metabolic symbiosis between glycolytic and oxidative cancer cells within the tumor microenvironment.

Synthesis of this compound

The chemical name for this compound is 4-((4-(3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-ethoxy-6-propylphenoxy)methyl)-2-methoxy-5-methylbenzoic acid. While a detailed, step-by-step synthesis protocol from the primary literature is not publicly available, the structure suggests a multi-step synthesis involving the formation of the pyrazole core, followed by etherification and coupling with the benzoic acid moiety. A general synthetic approach would likely involve the following key transformations:

  • Pyrazole formation: Condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the dimethylpyrazole ring.

  • N-alkylation: Introduction of the tetrahydro-2H-pyran-4-yl group onto the pyrazole nitrogen.

  • Phenolic ether synthesis: Williamson ether synthesis or other coupling methods to link the pyrazole-phenol intermediate with the benzoic acid side chain.

  • Final modifications and purification: Any necessary protecting group manipulations and final purification of the target compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueCell Line/Assay ConditionReference
IC50 (Lactate Efflux) < 10 nMMCT4-dependent cell line[3]

Note: More specific quantitative data from in vivo efficacy studies and other assays are detailed in the primary research publication by Kawatkar A, et al.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Lactate Efflux Assay

This assay is fundamental to measuring the inhibitory activity of compounds on MCT4-mediated lactate transport.

Principle: The assay measures the rate of lactate efflux from cells that are pre-loaded with lactate. A decrease in the rate of lactate appearance in the extracellular medium in the presence of an inhibitor indicates its potency.

Protocol:

  • Cell Culture: Culture an MCT4-dependent cancer cell line (e.g., a cell line cultured under hypoxic conditions to induce MCT4 expression) in appropriate media.

  • Lactate Loading: Incubate the cells in a high-lactate medium to allow for lactate uptake.

  • Inhibitor Treatment: Wash the cells and incubate with a low-lactate buffer containing various concentrations of this compound or a vehicle control (DMSO).

  • Lactate Measurement: At various time points, collect aliquots of the extracellular buffer.

  • Analysis: Measure the lactate concentration in the collected samples using a lactate assay kit (e.g., based on lactate oxidase and a colorimetric or fluorometric probe).

  • Data Interpretation: Plot the rate of lactate efflux against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of this compound with MCT4 in a cellular context.

Principle: The binding of a ligand (this compound) to its target protein (MCT4) can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

  • Thermal Challenge: Aliquot the lysate and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble MCT4 at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble MCT4 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Photoaffinity Labeling and Chemoproteomics

This advanced technique is employed to identify the direct binding target of a compound within the complex cellular proteome.

Principle: A photoaffinity probe analog of this compound, containing a photoreactive group and a reporter tag (e.g., biotin), is used. Upon UV irradiation, the probe covalently crosslinks to its binding partners, which can then be enriched and identified.

Protocol:

  • Probe Synthesis: Synthesize a photoaffinity probe of this compound incorporating a photoreactive moiety (e.g., a diazirine) and a biotin tag.

  • Cellular Labeling: Incubate cells with the photoaffinity probe.

  • Photocrosslinking: Irradiate the cells with UV light to induce covalent bond formation between the probe and its target.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-labeled proteins using streptavidin-coated beads.

  • Protein Digestion and Identification: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and identify the proteins using mass spectrometry.

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that were specifically labeled by the this compound probe, confirming MCT4 as the primary target.

Visualizations

Signaling Pathway of MCT4 in Cancer

MCT4_Signaling MCT4 Signaling in the Tumor Microenvironment cluster_glycolytic Glycolytic Cancer Cell cluster_extracellular Tumor Microenvironment cluster_oxidative Oxidative Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT4 MCT4 Lactate_in->MCT4 efflux H_in H+ (intracellular) H_in->MCT4 efflux Lactate_ex Lactate (extracellular) MCT4->Lactate_ex H_ex H+ (extracellular) (Acidosis) MCT4->H_ex PI3K_Akt PI3K/Akt Pathway PI3K_Akt->MCT4 upregulates Hypoxia Hypoxia Hypoxia->PI3K_Akt MCT1 MCT1 Lactate_ex->MCT1 uptake TCA_Cycle TCA Cycle & Oxidative Phosphorylation MCT1->TCA_Cycle This compound This compound This compound->MCT4 inhibits

Caption: MCT4-mediated lactate efflux and its inhibition by this compound.

Experimental Workflow for Target Identification

Target_ID_Workflow Target Identification Workflow for this compound start Start: Hypothesis of MCT4 as Target phenotypic_screen Phenotypic Screen (Lactate Efflux Assay) start->phenotypic_screen This compound Identification of this compound phenotypic_screen->this compound target_engagement Target Engagement Confirmation (Cellular Thermal Shift Assay) This compound->target_engagement target_deconvolution Direct Target Identification (Photoaffinity Labeling & Chemoproteomics) This compound->target_deconvolution mct4_confirmed MCT4 Confirmed as Direct Target target_engagement->mct4_confirmed target_deconvolution->mct4_confirmed

Caption: Logical workflow for the discovery and target validation of this compound.

References

AZ1422: An Elusive Lactate Transport Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the role of monocarboxylate transporters (MCTs) in disease, particularly in cancer metabolism, the specific compound AZ1422 remains a poorly documented entity within publicly accessible scientific literature. While identified as a putative inhibitor of MCT4, a key transporter of lactic acid, detailed experimental data, and comprehensive research publications on its effects on lactate transport are conspicuously absent.

This compound is described as a research chemical with the molecular formula C31H40N2O6 and a molecular weight of 536.67 g/mol .[1] However, its novelty is underscored by an unknown CAS number, and it is primarily available through custom synthesis for research purposes.[1] This indicates that the compound is likely in the very early stages of investigation and has not yet been the subject of extensive, peer-reviewed studies.

Our comprehensive search for scholarly articles, preclinical data, and clinical trial information yielded no specific results for this compound. The scientific discourse on MCT inhibitors is rich, with numerous studies detailing the mechanisms and effects of other compounds such as AZD3965, a well-characterized MCT1 inhibitor.[2][3][4][5] This body of research provides a strong foundation for understanding the therapeutic potential of targeting lactate transport.

The General Mechanism of MCT Inhibition

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the efflux of lactate, a byproduct of glycolysis.[2][6] In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), MCTs play a vital role in maintaining intracellular pH and providing metabolic fuel for surrounding cells.[7][8]

The inhibition of MCTs, therefore, represents a promising anti-cancer strategy. By blocking lactate export, these inhibitors can lead to intracellular acidification and a disruption of the metabolic symbiosis within the tumor microenvironment, ultimately hindering tumor growth and survival.[2][6]

The Path Forward

Given the current lack of specific data for this compound, this guide cannot provide the in-depth analysis of quantitative data, experimental protocols, and signaling pathways as initially intended. The scientific community awaits the publication of research that would elucidate the precise mechanism of action, potency, and selectivity of this compound as an MCT4 inhibitor.

For researchers, scientists, and drug development professionals interested in the therapeutic targeting of lactate transport, a thorough investigation of well-documented MCT inhibitors like AZD3965 would be a more fruitful endeavor at this time. The extensive literature on such compounds offers a wealth of quantitative data and detailed experimental methodologies that can inform future research and development in this exciting field of cancer metabolism.

References

AZ1422: A Technical Guide to a Novel Therapeutic Avenue in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Executive Summary

AZ1422 is a potent and selective small-molecule inhibitor of Monocarboxylate Transporter 4 (MCT4), a key player in cancer cell metabolism and survival. By targeting MCT4, this compound disrupts the efflux of lactate from cancer cells, leading to intracellular acidification and metabolic stress, ultimately inhibiting tumor growth. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to explore and advance the therapeutic application of MCT4 inhibition in oncology.

Introduction: The Role of MCT4 in Oncology

Cancer cells exhibit altered metabolic pathways, most notably a reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift results in the production of large quantities of lactic acid, which must be exported from the cell to maintain a favorable intracellular pH for proliferation and survival. Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a primary transporter responsible for this lactate efflux.[1][2]

Elevated MCT4 expression is observed in a variety of aggressive cancers and is often associated with hypoxic tumor microenvironments and poor prognosis.[3][4] By exporting lactate, MCT4 contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion, metastasis, angiogenesis, and immunosuppression.[1][5] The critical role of MCT4 in maintaining cancer cell viability and shaping the tumor microenvironment makes it a compelling therapeutic target.

This compound: A Selective MCT4 Inhibitor

This compound has been identified as a selective inhibitor of MCT4, developed for the potential treatment of cancer.[6] Its mechanism of action centers on blocking the lactate transport function of MCT4, thereby inducing intracellular lactate accumulation and subsequent cellular stress.

Preclinical Efficacy

Preclinical studies have demonstrated the potential of MCT4 inhibition in oncology. While specific in vivo efficacy data for this compound is not yet publicly available, related research on MCT4 inhibitors has shown promising results. For instance, another selective MCT4 inhibitor, AZD0095, has demonstrated effective tumor growth inhibition in NCI-H358 xenografts when used in combination with the anti-angiogenic agent Cediranib.[7][8]

Table 1: In Vitro Potency of Selected MCT Inhibitors

CompoundTarget(s)IC50Cell LineReference
AZD0095MCT41.3 nM-[7][8]
AZD3965MCT1/21.6 nM (Ki)-[8]
SyrosingopineMCT1/42500 nM (MCT1), 40 nM (MCT4)HAP1[8]
VB124MCT48.6 nM (import), 19 nM (export)MDA-MB-231[9]
MSC-4381MCT477 nM-[8]

Note: Specific IC50 data for this compound is not publicly available at this time. The table provides context with data from other known MCT inhibitors.

Signaling Pathways and Therapeutic Rationale

The inhibition of MCT4 by this compound is designed to reverse the metabolic adaptations that allow cancer cells to thrive. The primary consequence of MCT4 blockade is the intracellular accumulation of lactate and protons, leading to a decrease in intracellular pH. This acidification can disrupt various cellular processes, including glycolysis itself, and ultimately lead to cell death. Furthermore, by preventing the acidification of the tumor microenvironment, MCT4 inhibition may enhance the efficacy of immunotherapies by restoring the function of immune cells that are suppressed by acidic conditions.[1][5]

The regulation of MCT4 is complex and often linked to the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a central regulator of cellular response to low oxygen levels.[1]

MCT4_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cancer_Cell Cancer Cell Extracellular_Lactate High Extracellular Lactate & H+ Acidic_TME Acidic Tumor Microenvironment Extracellular_Lactate->Acidic_TME Immune_Suppression Immune Suppression Acidic_TME->Immune_Suppression Angiogenesis Angiogenesis Acidic_TME->Angiogenesis Metastasis Invasion & Metastasis Acidic_TME->Metastasis Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a MCT4 MCT4 (SLC16A3) HIF1a->MCT4 Upregulation Glycolysis ↑ Glycolysis (Warburg Effect) Intracellular_Lactate ↑ Intracellular Lactate & H+ Glycolysis->Intracellular_Lactate Intracellular_Lactate->MCT4 Substrate pH_Homeostasis Intracellular pH Homeostasis MCT4->Extracellular_Lactate Lactate Efflux MCT4->pH_Homeostasis Maintains Intracellular_Acidification Intracellular Acidification MCT4->Intracellular_Acidification Leads to This compound This compound This compound->MCT4 Inhibits Cell_Survival Cell Proliferation & Survival pH_Homeostasis->Cell_Survival Metabolic_Stress Metabolic Stress & Cell Death Intracellular_Acidification->Metabolic_Stress

Figure 1: MCT4 Signaling Pathway in Cancer.

Key Experimental Methodologies

The identification and characterization of this compound as a selective MCT4 inhibitor involved a series of sophisticated experimental techniques. The following sections detail the methodologies for the key assays used in its evaluation.

Lactate Efflux Assay

This assay is fundamental to identifying and characterizing inhibitors of MCT4 by directly measuring their effect on lactate transport.

Protocol:

  • Cell Culture: Culture a cancer cell line with high MCT4 expression (e.g., MDA-MB-231) to confluence in appropriate media.

  • Lactate Loading: Incubate the cells with a high concentration of L-lactate (e.g., 20 mM) for a defined period (e.g., 1 hour) to load the cells with lactate.

  • Inhibitor Treatment: Wash the cells to remove extracellular lactate and then incubate with a lactate-free buffer containing the test compound (e.g., this compound) at various concentrations.

  • Efflux Measurement: At specified time points, collect aliquots of the extracellular buffer.

  • Lactate Quantification: Measure the lactate concentration in the collected samples using a lactate assay kit (e.g., enzymatic assay measuring NADH production).

  • Data Analysis: Calculate the rate of lactate efflux and determine the IC50 of the inhibitor by plotting the efflux rate against the compound concentration.

Lactate_Efflux_Assay_Workflow Start Start Cell_Culture Culture MCT4-expressing cancer cells Start->Cell_Culture Lactate_Loading Incubate cells with high L-lactate Cell_Culture->Lactate_Loading Wash Wash to remove extracellular lactate Lactate_Loading->Wash Inhibitor_Incubation Incubate with this compound in lactate-free buffer Wash->Inhibitor_Incubation Sample_Collection Collect extracellular buffer at time points Inhibitor_Incubation->Sample_Collection Lactate_Quantification Measure lactate concentration Sample_Collection->Lactate_Quantification Data_Analysis Calculate efflux rate and determine IC50 Lactate_Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Lactate Efflux Assay Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[10][11]

Protocol for Membrane Proteins:

  • Cell Treatment: Treat intact cells with the test compound (this compound) or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Solubilization: Lyse the cells and solubilize membrane proteins using a suitable detergent (e.g., NP-40).[12]

  • Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble MCT4 in the supernatant at each temperature point by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble MCT4 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow Start Start Cell_Treatment Treat intact cells with This compound or vehicle Start->Cell_Treatment Heating Heat cell suspensions at various temperatures Cell_Treatment->Heating Lysis Lyse cells and solubilize membrane proteins Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Protein_Detection Detect soluble MCT4 (e.g., Western Blot) Centrifugation->Protein_Detection Data_Analysis Plot melting curves and analyze thermal shift Protein_Detection->Data_Analysis End End Data_Analysis->End

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.
Photoaffinity Labeling

Photoaffinity labeling is a technique used to covalently link a ligand to its target protein upon photoactivation, enabling definitive identification of the binding partner.[13][14]

Protocol:

  • Probe Synthesis: Synthesize a photoaffinity probe derivative of this compound containing a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., biotin or a clickable alkyne).

  • Cellular Labeling: Incubate cells with the photoaffinity probe.

  • UV Irradiation: Expose the cells to UV light to activate the photoreactive group, leading to covalent crosslinking of the probe to nearby proteins, primarily its binding target (MCT4).

  • Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin beads, or perform a click reaction to attach an enrichment tag if an alkyne was used.

  • Protein Identification: Elute the enriched proteins and identify them using mass spectrometry. The specific enrichment of MCT4 in the presence of the probe, which is competed by an excess of the parent compound this compound, confirms direct binding.

Photoaffinity_Labeling_Workflow Start Start Probe_Synthesis Synthesize this compound photoaffinity probe Start->Probe_Synthesis Cellular_Labeling Incubate cells with the probe Probe_Synthesis->Cellular_Labeling UV_Irradiation Expose cells to UV light for crosslinking Cellular_Labeling->UV_Irradiation Lysis_Enrichment Lyse cells and enrich probe-protein complexes UV_Irradiation->Lysis_Enrichment Protein_ID Identify enriched proteins by Mass Spectrometry Lysis_Enrichment->Protein_ID Confirmation Confirm MCT4 as the binding partner Protein_ID->Confirmation End End Confirmation->End

Figure 4: Photoaffinity Labeling Workflow.
In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are employed.

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells with high MCT4 expression into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally or intraperitoneally) at various doses and schedules to the treatment groups, while the control group receives a vehicle.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. The tumors can also be excised for further analysis (e.g., immunohistochemistry for biomarkers).

Future Directions and Conclusion

This compound, as a selective MCT4 inhibitor, represents a promising new strategy in oncology by targeting the metabolic vulnerabilities of cancer cells. The preclinical data on related compounds and the robust methodologies available for its characterization provide a strong foundation for its further development. Future research should focus on elucidating the full in vivo efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. Identifying predictive biomarkers for patient stratification will also be crucial for the successful clinical translation of this novel therapeutic approach. This technical guide serves as a foundational resource for the scientific community to build upon in the pursuit of advancing MCT4-targeted therapies for the benefit of cancer patients.

References

Early-stage research and preclinical data on AZ1422.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of early-stage research and preclinical data for the compound designated AZ1422 could not be conducted, as no publicly available scientific literature or data repositories contain information on a substance with this identifier. Searches for "this compound" across multiple databases yielded no relevant results, suggesting that this compound may be proprietary and not yet disclosed in public forums, or that the identifier may be incorrect.

The search did, however, yield information on other similarly named compounds, such as AZD6422, a Chimeric Antigen Receptor T cell therapy, and AZD1222, a COVID-19 vaccine. Additionally, research on compounds with "1822" in their name, like TAD-1822-7-F2, and "21822" in their name, like JAB-21822, was identified, but these are distinct molecules with unrelated mechanisms of action.

Without any specific preclinical data, experimental protocols, or identified signaling pathways for this compound, it is not possible to generate the requested in-depth technical guide, quantitative data tables, or Graphviz diagrams.

Further investigation would require a corrected or alternative designation for the compound of interest.

Understanding the pharmacokinetics and pharmacodynamics of AZ1422.

Methodological & Application

Application Notes and Protocols for AZD1480 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Note on "AZ1422": Initial searches for the compound "this compound" did not yield any specific publicly available information. It is possible that this is a typographical error or an internal compound designation. Based on common nomenclature for similar inhibitors, this document will focus on the well-characterized JAK2 inhibitor, AZD1480 , as a likely intended subject of inquiry. Researchers should verify the identity of their compound before proceeding with the protocols outlined below.

AZD1480 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial in cytokine and growth factor signaling, and its aberrant activation is implicated in various cancers and inflammatory diseases. AZD1480 has been utilized in numerous cell culture experiments to investigate the role of JAK2 in these processes. These application notes provide detailed protocols for the use of AZD1480 in cell culture, including its mechanism of action, data on its effects, and visualization of the targeted signaling pathway.

Mechanism of Action

AZD1480 competitively inhibits the ATP-binding site of the JAK2 enzyme, preventing the phosphorylation and subsequent activation of its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of JAK2 activity leads to the suppression of gene transcription involved in cell proliferation, survival, and inflammation.

Data Presentation

The following table summarizes the quantitative data regarding the effects of AZD1480 in various cancer cell lines, as reported in scientific literature.

Cell LineCancer TypeAssay TypeConcentration (µM)Incubation TimeObserved Effect
TPC-1Thyroid CancerFlow Cytometry1.00Not SpecifiedBlocked growth and tumorigenesis
Prostate Cancer ExplantsProstate CancerOrgan Explant CultureNot Specified7 daysInduced cancer cell death

Signaling Pathway Diagram

The diagram below illustrates the JAK-STAT signaling pathway and the point of inhibition by AZD1480.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and AZD1480 Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates AZD1480 AZD1480 AZD1480->JAK2 Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes

Caption: Inhibition of JAK2 by AZD1480 blocks STAT phosphorylation.

Experimental Protocols

Protocol 1: Preparation of AZD1480 Stock Solution

Objective: To prepare a high-concentration stock solution of AZD1480 for use in cell culture experiments.

Materials:

  • AZD1480 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the AZD1480 powder to equilibrate to room temperature.

  • Weigh out the desired amount of AZD1480 powder under sterile conditions.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, for 1 mg of AZD1480 (Molecular Weight: 420.48 g/mol ), add 237.8 µL of DMSO.

  • Vortex the solution until the AZD1480 is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability Assay using AZD1480

Objective: To determine the effect of AZD1480 on the viability of a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • AZD1480 stock solution (10 mM)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of AZD1480 in complete cell culture medium from the 10 mM stock. A common concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest AZD1480 treatment).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AZD1480 or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based assay with AZD1480.

Experimental_Workflow General Workflow for AZD1480 Cell-Based Assays Start Start CellSeeding Seed Cells in Multi-well Plate Start->CellSeeding Adherence Allow Cells to Adhere (Overnight) CellSeeding->Adherence Treatment Treat with AZD1480/ Vehicle Control Adherence->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Specific Assay (e.g., Viability, Western Blot, etc.) Incubation->Assay DataAnalysis Data Collection and Analysis Assay->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for in vitro experiments with AZD1480.

Conclusion

AZD1480 is a valuable tool for studying JAK2-mediated signaling in cell culture. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments to investigate the effects of JAK2 inhibition in their specific models. It is essential to optimize conditions such as cell density, treatment duration, and inhibitor concentration for each cell line and experimental setup.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the in vitro characterization of AZ1422, a hypothetical novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The methodologies described herein are designed to assess the biochemical potency, cellular activity, and mechanism of action of this compound. Standard assays include a biochemical kinase assay, a cell proliferation assay, and a Western blot analysis to measure target engagement. The provided protocols are intended to serve as a comprehensive guide for researchers initiating studies with this compound.

EGFR Signaling Pathway Overview

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of various cancers, making EGFR a key therapeutic target. This compound is hypothesized to be an ATP-competitive inhibitor that blocks the kinase activity of EGFR, thereby preventing its autophosphorylation and subsequent downstream signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation This compound This compound This compound->EGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway pEGFR->RAS_RAF PI3K_AKT PI3K-Akt Pathway pEGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, representing typical results expected from the described in vitro assays. These values are provided for illustrative purposes and should be determined experimentally.

Table 1: Biochemical Inhibitory Activity of this compound

Target EnzymeAssay TypeATP ConcentrationThis compound IC₅₀ (nM)
Wild-Type EGFRKinase Assay10 µM5.2
EGFR (L858R mutant)Kinase Assay10 µM1.8
EGFR (T790M mutant)Kinase Assay10 µM85.7

Table 2: Cellular Activity of this compound

Cell LineEGFR StatusAssay TypeThis compound GI₅₀ (nM)
A431Wild-Type (Overexpressed)Proliferation25.4
PC-9Exon 19 DeletionProliferation8.9
H1975L858R / T790MProliferation150.2

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Experimental Protocols

Protocol 1: Biochemical EGFR Kinase Assay

This protocol is for determining the IC₅₀ value of this compound against purified EGFR enzyme using a luminescence-based assay that quantifies ATP consumption.

Workflow:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - EGFR Enzyme - Substrate - ATP start->prep_reagents dilute_az Serially Dilute This compound prep_reagents->dilute_az add_enzyme Add EGFR Enzyme & this compound to Plate dilute_az->add_enzyme incubate1 Pre-incubate (30 min, RT) add_enzyme->incubate1 start_reaction Start Reaction: Add ATP/Substrate Mix incubate1->start_reaction incubate2 Incubate (60 min, RT) start_reaction->incubate2 stop_reaction Stop Reaction & Detect Signal (e.g., ADP-Glo™) incubate2->stop_reaction read_lum Read Luminescence stop_reaction->read_lum analyze Analyze Data: Calculate IC₅₀ read_lum->analyze end End analyze->end

Caption: Workflow for the biochemical EGFR kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).

    • Dilute purified recombinant EGFR enzyme and a suitable peptide substrate (e.g., Y12-Sox) in the kinase reaction buffer.[1]

    • Prepare a stock solution of ATP in kinase reaction buffer.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in 50% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Setup (384-well plate):

    • Add 0.5 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of diluted EGFR enzyme (e.g., 5 nM final concentration) to each well.[1]

    • Pre-incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[1]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP (e.g., 15 µM final concentration) and the peptide substrate.[1]

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP or the ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of EGFR-dependent cancer cell lines using a reagent like CellTiter-Glo®, which quantifies viable cells based on ATP levels.

Workflow:

Proliferation_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight (Allow Adhesion) seed_cells->incubate_adhere treat_cells Treat with Serial Dilutions of this compound incubate_adhere->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent incubate_lysis Incubate (10 min) to Lyse Cells add_reagent->incubate_lysis read_lum Read Luminescence incubate_lysis->read_lum analyze Analyze Data: Calculate GI₅₀ read_lum->analyze end End analyze->end

Caption: Workflow for the cell proliferation assay.

Methodology:

  • Cell Seeding:

    • Harvest and count cells (e.g., A431, PC-9, H1975).

    • Seed the cells into a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of growth medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in growth medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.[1]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized viability against the logarithm of the this compound concentration and fit the curve to determine the GI₅₀ value.

Protocol 3: Western Blot Analysis of EGFR Phosphorylation

This protocol is used to visually confirm that this compound inhibits the phosphorylation of EGFR in a cellular context.

Workflow:

Western_Blot_Workflow start Start: Seed & Starve Cells treat_az Treat with this compound (1-2 hours) start->treat_az stimulate_egf Stimulate with EGF (15-30 min) treat_az->stimulate_egf lyse_cells Lyse Cells & Quantify Protein stimulate_egf->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (1 hour) transfer->block probe_primary Incubate with Primary Ab (p-EGFR, overnight) block->probe_primary probe_secondary Incubate with Secondary Ab (1 hour) probe_primary->probe_secondary detect Detect with ECL & Image probe_secondary->detect strip_reprobe Strip & Re-probe for Total EGFR & Loading Control detect->strip_reprobe end End: Analyze Bands strip_reprobe->end

Caption: Western blot workflow for p-EGFR analysis.

Methodology:

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[2]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C.[2]

  • Cell Lysis and Protein Quantification:

    • Place plates on ice, wash cells with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.[2]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).[3]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.[3]

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin).[3]

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal.[2]

References

No Publicly Available Data for AZ1422 Prevents Protocol Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated AZ1422 has yielded no publicly available scientific literature or data. As a result, the requested detailed Application Notes and Protocols regarding its dosage and administration in animal models cannot be generated at this time.

Extensive searches across multiple scientific databases and search engines for "this compound" did not retrieve any specific information related to its chemical structure, biological activity, mechanism of action, or any preclinical studies in animal models. This lack of foundational information makes it impossible to provide the requested detailed protocols, quantitative data tables, or diagrams for signaling pathways and experimental workflows.

For the scientific and drug development community, access to published data is crucial for replicating and building upon previous research. The absence of any mention of this compound in the public domain suggests that this compound may be an internal, proprietary designation not yet disclosed in scientific literature, a misidentified code, or a compound that has not been the subject of published research.

To proceed with the development of the requested content, it is essential to have a verifiable source of information for this compound. Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the compound identifier. Alternative identifiers that could facilitate a successful search include:

  • Chemical Name (IUPAC name)

  • CAS Registry Number

  • Internal compound code from a specific company or research institution (if publicly disclosed)

  • A reference to a patent or scientific publication that describes the compound

Without this fundamental information, any attempt to create application notes or protocols would be purely speculative and would not meet the rigorous standards of scientific accuracy required by the intended audience. We are committed to providing accurate and well-supported information. Should a verifiable identifier for this compound become available, we will be able to proceed with generating the requested detailed scientific content.

Techniques for Measuring MCT4 Inhibition by AZ1422: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a crucial protein for the efflux of lactate and other monocarboxylates from highly glycolytic cells. In the context of cancer, MCT4 plays a significant role in maintaining the metabolic phenotype of tumor cells, often referred to as the Warburg effect, by preventing intracellular acidification due to high lactate production. This function makes MCT4 a compelling target for cancer therapy. AZ1422 is a first-generation selective inhibitor of MCT4, and its study provides a valuable framework for understanding MCT4 inhibition. This document provides detailed application notes and protocols for various techniques to measure the inhibition of MCT4 by this compound and other related compounds.

Signaling Pathway of Lactate Transport via MCT4

MCT4 facilitates the co-transport of a lactate molecule and a proton across the cell membrane, contributing to the regulation of both intracellular and extracellular pH. This process is fundamental for the survival and proliferation of cancer cells in the tumor microenvironment.

MCT4_Pathway cluster_cell Glycolytic Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate (High) Pyruvate->Lactate_in H_in H+ Pyruvate->H_in MCT4 MCT4 Lactate_in->MCT4 Efflux H_in->MCT4 Efflux Lactate_out Extracellular Lactate (High) MCT4->Lactate_out H_out H+ (Low pH) MCT4->H_out This compound This compound This compound->MCT4 Inhibition

Figure 1: Simplified signaling pathway of MCT4-mediated lactate efflux and its inhibition by this compound.

Experimental Protocols

Lactate Efflux Assay

This assay directly measures the ability of a compound to inhibit the transport of lactate out of cells.

Principle: Highly glycolytic cells that predominantly express MCT4 are loaded with a substrate that generates lactate. The rate of lactate appearance in the extracellular medium is measured over time in the presence and absence of the inhibitor.

Protocol:

  • Cell Culture:

    • Culture MCT4-expressing cells (e.g., SKBr3, NCI-H358, or MDA-MB-231) to 80-90% confluency in a 24-well plate.[1]

  • Cell Preparation:

    • Wash cells twice with a glucose-free and serum-free buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate cells with the same buffer for 1 hour at 37°C to deplete intracellular lactate.

  • Inhibitor Treatment:

    • Add fresh buffer containing various concentrations of this compound (or other inhibitors) and a vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at 37°C.

  • Lactate Efflux Initiation:

    • Replace the buffer with a high-glucose buffer (e.g., 25 mM glucose) to stimulate glycolysis and lactate production. This buffer should also contain the respective concentrations of the inhibitor or vehicle.

  • Sample Collection:

    • Collect aliquots of the extracellular medium at different time points (e.g., 0, 15, 30, 60 minutes).

  • Lactate Quantification:

    • Measure the lactate concentration in the collected samples using a commercial lactate assay kit (e.g., colorimetric or fluorometric).

  • Data Analysis:

    • Normalize the lactate concentration to the total protein content of the cells in each well.

    • Calculate the rate of lactate efflux for each condition.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lactate_Efflux_Workflow A 1. Culture MCT4-expressing cells to confluency B 2. Wash and pre-incubate in glucose-free buffer A->B C 3. Treat with this compound or vehicle control B->C D 4. Initiate efflux with high-glucose buffer C->D E 5. Collect extracellular medium at time points D->E F 6. Quantify lactate concentration E->F G 7. Analyze data and determine IC50 F->G

Figure 2: Experimental workflow for the lactate efflux assay.

Intracellular Lactate Measurement using FRET Sensors

Genetically encoded Förster Resonance Energy Transfer (FRET)-based sensors, such as Laconic, allow for real-time monitoring of intracellular lactate concentrations.

Principle: The Laconic sensor consists of a bacterial lactate-binding protein flanked by two fluorescent proteins (e.g., mTFP and Venus). Lactate binding induces a conformational change that alters the FRET efficiency between the two fluorophores, leading to a change in the ratio of their emission intensities.

Protocol:

  • Cell Transfection/Transduction:

    • Introduce the Laconic sensor plasmid or viral vector into the target cells.

    • Select for stable expression if required.

  • Cell Plating:

    • Plate the Laconic-expressing cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Imaging Setup:

    • Use an inverted fluorescence microscope equipped with a FRET imaging setup (appropriate excitation and emission filters for the specific fluorescent pair).

  • Inhibitor Treatment and Data Acquisition:

    • Perfuse the cells with a buffer containing glucose.

    • Establish a baseline fluorescence ratio.

    • Introduce this compound at the desired concentration into the perfusion buffer.

    • Continuously record the FRET ratio to monitor the change in intracellular lactate concentration over time. An increase in the FRET ratio indicates lactate accumulation due to MCT4 inhibition.

  • Data Analysis:

    • Calculate the change in the FRET ratio over time.

    • Compare the rate of lactate accumulation in the presence of different concentrations of this compound.

Intracellular pH Measurement using BCECF-AM

MCT4 inhibition leads to the intracellular accumulation of lactic acid, causing a decrease in intracellular pH (pHi). This can be monitored using pH-sensitive fluorescent dyes like BCECF-AM.

Principle: BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.

Protocol:

  • Cell Preparation:

    • Culture MCT4-expressing cells on glass-bottom dishes.

  • Dye Loading:

    • Incubate the cells with BCECF-AM (typically 2-5 µM) in a suitable buffer for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells thoroughly to remove extracellular dye.

  • Measurement:

    • Mount the dish on a fluorescence microscope equipped for ratiometric imaging (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

    • Establish a baseline pHi in a buffer containing glucose.

    • Add this compound to the buffer and record the change in the fluorescence ratio over time. A decrease in the ratio indicates intracellular acidification.

  • Calibration:

    • At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing a protonophore (e.g., nigericin) at different known pH values.

Advanced Techniques for Target Engagement

To confirm that this compound directly binds to and inhibits MCT4 within the cellular environment, more advanced techniques can be employed.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. When cells are heated, proteins denature and aggregate. Ligand-bound proteins are often more resistant to thermal denaturation.

Protocol Outline:

  • Treat intact cells with this compound or a vehicle control.

  • Heat the cell suspensions to a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detect the amount of soluble MCT4 in the supernatant using Western blotting or other protein detection methods.

  • A shift in the melting curve of MCT4 in the presence of this compound indicates direct target engagement.

Photoaffinity Labeling

Principle: A photoaffinity probe is a chemically modified version of the inhibitor (e.g., this compound) that contains a photoreactive group and a reporter tag (e.g., biotin or a fluorescent dye). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein. The tagged protein can then be detected or isolated for identification.

Protocol Outline:

  • Synthesize a photoaffinity probe derivative of this compound.

  • Incubate cells with the probe.

  • Expose the cells to UV light to induce covalent cross-linking.

  • Lyse the cells and visualize the labeled proteins by in-gel fluorescence or enrich them using the reporter tag for identification by mass spectrometry.

Data Presentation

The following tables summarize the inhibitory activities of various MCT4 inhibitors, providing a basis for comparing the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of Selected MCT4 Inhibitors

CompoundAssay TypeCell LineIC50 / KiSelectivity (vs. MCT1)Reference
AZD0095 Lactate EffluxNCI-H3581.3 nM (IC50)>1000-fold[2][3][4]
Syrosingopine Lactate EffluxHAP140 nM (IC50)~60-fold (vs. MCT1 IC50 of 2500 nM)[1][5]
MSC-4381 Not SpecifiedNot Specified77 nM (IC50), 11 nM (Ki)High[6]
VB124 Lactate Import/ExportMDA-MB-2318.6 nM / 19 nM (IC50)High[6]
Bindarit Not SpecifiedNot SpecifiedReported as a selective MCT4 inhibitor>15-fold[7]

Note: AZD0095 is a clinical candidate developed by AstraZeneca, the same company that developed the first-generation inhibitor this compound.[2][3][4]

Table 2: Effects of MCT4 Inhibition on Cellular Phenotypes

InhibitorEffectCell Line/ModelConcentrationReference
AZD0095 Inhibition of lactate efflux and proliferationLung adenocarcinoma cell linesNot Specified[8]
AZD0095 Increased tumor-infiltrating lymphocytes in combination with α-PD1MC-38 and EMT6 syngeneic models10-100 mg/kg BID (oral)[9]
Syrosingopine Intracellular lactate accumulation and acidificationHeLa cells10 µM[5]
MSC-4381 Reduced cellular viability in MCT4-high cellsNot SpecifiedNot Specified[6]
Bindarit Increased muscle lactate concentration after exerciseMice50 mg/kg[7]

Conclusion

The measurement of MCT4 inhibition by compounds such as this compound requires a multi-faceted approach. Direct functional assays like lactate efflux and real-time monitoring of intracellular lactate and pH provide robust methods for quantifying inhibitory potency. Advanced techniques such as CETSA and photoaffinity labeling are invaluable for confirming direct target engagement in a cellular context. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals working on the discovery and characterization of novel MCT4 inhibitors.

References

Application Notes and Protocols for AZD1480 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is frequently dysregulated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, and angiogenesis.[1][3] Persistent activation of STAT3, a key downstream effector of the JAK kinases, is a common feature in many solid and hematologic malignancies, making the JAK/STAT pathway an attractive target for cancer therapy.[1][4] AZD1480 effectively blocks the phosphorylation of STAT3, leading to the inhibition of tumor growth and induction of apoptosis in various cancer models.[5][6] These application notes provide a comprehensive overview of the use of AZD1480 in cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

AZD1480 exerts its anti-cancer effects by targeting the JAK/STAT signaling pathway. In many cancer cells, constitutive activation of this pathway is driven by cytokines, such as Interleukin-6 (IL-6), binding to their receptors.[4][6] This receptor engagement leads to the activation of receptor-associated JAKs, which then phosphorylate STAT3. Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor to promote the expression of genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1, Cyclin D2), survival (e.g., Bcl-2, Survivin), and metastasis.[3][6] AZD1480 inhibits the kinase activity of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT3.[1][4] This blockade of STAT3 signaling ultimately leads to decreased cancer cell proliferation, induction of apoptosis, and reduced tumor growth.[3][5]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates AZD1480 AZD1480 AZD1480->JAK Inhibits pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocates DNA DNA pSTAT3_n->DNA Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes

Figure 1: Mechanism of action of AZD1480 in the JAK/STAT signaling pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of AZD1480 across various cancer types as reported in preclinical studies.

Table 1: In Vitro Activity of AZD1480 in Cancer Cell Lines

Cell LineCancer TypeAssay TypeEndpointValueReference
VariousSolid TumorsEnzymatic AssayKi0.26 nM (for JAK2)[4]
TEL-Jak2 driven Ba/F3-ProliferationIC5046 nM[4]
SW620Colorectal CancerFunctional-5 µM (blocks signaling)[5]
LoVoColorectal CancerFunctional-5 µM (blocks signaling)[5]
Pediatric Solid TumorsNeuroblastoma, RMS, ESFTMTS AssayEC50Median: 1.5 µM (range: 0.36-5.37 µM)[3]
SY5YNeuroblastomaMTS AssayEC500.36 µM[7]
ARPE19 (non-tumorigenic)-MTS AssayEC5024.4 µM[7]
SCLC cell lines (6 of 13)Small Cell Lung CancerGrowth InhibitionIC500.73 - 3.08 µmol/L[8]

Table 2: In Vivo Efficacy of AZD1480 in Xenograft Models

Xenograft ModelCancer TypeTreatment RegimenTumor Growth InhibitionReference
DU145Prostate Cancer50 mg/kg, once daily81%[4]
MDA-MB-468Breast Cancer50 mg/kg, once daily111% (regression)[4]
MDAH2774Ovarian Cancer10 mg/kg, twice daily71%[4]
MDAH2774Ovarian Cancer30 mg/kg, twice daily139% (regression)[4]
786-0 (vector control)Renal Cancer50 mg/kg, once daily for 41 days48%[4]
PPTP Solid TumorsPediatric Solid Tumors60 mg/kg, once daily for 5 days/week for 3 weeks-[9]

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies using AZD1480. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell Viability (MTS) Assay

This protocol is adapted from studies on pediatric solid tumors.[3][7]

Objective: To determine the effect of AZD1480 on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • AZD1480 (stock solution in DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in complete culture medium and allow them to adhere overnight.[5]

  • Prepare serial dilutions of AZD1480 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of AZD1480 or vehicle control (DMSO).

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.[7][9]

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50/IC50 values.

Western Blot Analysis for Phospho-STAT3

This protocol is a general procedure based on methodologies described in multiple studies.[4][6]

Objective: To assess the effect of AZD1480 on the phosphorylation of STAT3.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • AZD1480

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of AZD1480 (e.g., 0.5, 1, 2.5 µM) or vehicle for a specified time (e.g., 2-24 hours).[3]

  • For cytokine stimulation experiments, cells can be serum-starved and then stimulated with a cytokine like IL-6 with or without AZD1480 pre-treatment.[6]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 15 µg) by SDS-PAGE and transfer to a membrane.[3]

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and capture the image.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Tumor Xenograft Study

This protocol is a generalized representation based on xenograft studies with AZD1480.[4][9]

Objective: To evaluate the anti-tumor efficacy of AZD1480 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for implantation

  • AZD1480

  • Vehicle solution (e.g., 0.5% hydroxypropyl methyl cellulose/0.1% Tween 80)[9]

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare AZD1480 in the vehicle solution.

  • Administer AZD1480 or vehicle to the mice orally (p.o.) at the desired dose and schedule (e.g., 50 mg/kg once daily).[4]

  • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pSTAT3).

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cancer Cell Culture AZD1480_Treatment AZD1480 Treatment (Dose-Response) Cell_Culture->AZD1480_Treatment Viability_Assay Cell Viability Assay (e.g., MTS) AZD1480_Treatment->Viability_Assay Western_Blot Western Blot (pSTAT3, STAT3) AZD1480_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) AZD1480_Treatment->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (Immunocompromised Mice) AZD1480_Administration AZD1480 Administration (Oral Gavage) Xenograft_Model->AZD1480_Administration Tumor_Measurement Tumor Volume Measurement AZD1480_Administration->Tumor_Measurement Toxicity_Monitoring Toxicity Monitoring (Body Weight) AZD1480_Administration->Toxicity_Monitoring Ex_Vivo_Analysis Ex Vivo Analysis (Tumor Lysates) Tumor_Measurement->Ex_Vivo_Analysis

Figure 2: General experimental workflow for evaluating AZD1480 in cancer research.

Conclusion

AZD1480 is a valuable research tool for investigating the role of the JAK/STAT pathway in cancer. Its potent and selective inhibition of JAK1 and JAK2 allows for the elucidation of the downstream consequences of this signaling cascade in various cancer models. The provided protocols and data serve as a guide for researchers to design and execute experiments to further explore the therapeutic potential of targeting the JAK/STAT pathway in oncology. However, it is important to note that the clinical development of AZD1480 was discontinued due to a toxicity profile in a Phase I study, which should be taken into consideration when interpreting preclinical findings.[2]

References

Application Notes: Developing Assays to Assess the Efficacy of AZ1422, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a key driver in many human cancers.[1] The kinases MEK1 and MEK2 are central components of this cascade, phosphorylating and activating ERK1/2.[2][3] Consequently, MEK1/2 represents a key therapeutic target for cancers with MAPK pathway hyperactivation.[1][3] AZ1422 is a novel, potent, and selective allosteric inhibitor of MEK1 and MEK2. These application notes provide detailed protocols for a suite of assays designed to characterize the biochemical, cellular, and functional efficacy of this compound.

Signaling Pathway Overview

The diagram below illustrates the canonical MAPK/ERK signaling pathway and highlights the point of inhibition by this compound. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates RAS, which in turn recruits and activates RAF kinases. RAF phosphorylates and activates MEK1/2, which then phosphorylates its only known substrates, ERK1/2.[4] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation. This compound binds to MEK1/2 and prevents the phosphorylation of ERK1/2, thereby blocking downstream signaling.

MAPK_Pathway cluster_nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus Proliferation Gene Expression & Cell Proliferation Nucleus->Proliferation This compound This compound This compound->MEK Inhibition

Figure 1. MAPK/ERK signaling pathway showing this compound inhibition of MEK1/2.

Experimental Workflow

The comprehensive evaluation of this compound efficacy follows a logical progression from direct enzyme inhibition to cellular pathway modulation and finally to a functional cellular outcome. This workflow ensures a thorough characterization of the compound's mechanism of action and potency.

Efficacy_Workflow A Biochemical Assay: In Vitro MEK1 Kinase Assay B Cellular Assay: Western Blot for p-ERK A->B D Determine IC50 (Direct Enzyme Inhibition) A->D C Functional Assay: Cell Viability (MTT/CTG) B->C E Determine EC50 (Cellular Target Engagement) B->E F Determine GI50 (Anti-proliferative Effect) C->F

Figure 2. Experimental workflow for assessing the efficacy of this compound.

Protocols

Biochemical Efficacy: In Vitro MEK1 Kinase Assay

This protocol determines the direct inhibitory activity of this compound on purified, active MEK1 kinase. An ADP-Glo™ Kinase Assay is used, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant active human MEK1 (Millipore)

  • Kinase-dead ERK2 (K52R) substrate (Millipore)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution (10 mM in DMSO)

  • Kinase Buffer: 20 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA

  • White, opaque 96-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Subsequently, dilute these concentrations into the Kinase Buffer to achieve the final desired assay concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: To each well of a 96-well plate, add the following in order:

    • 2.5 µL of Kinase Buffer containing kinase-dead ERK2 substrate.

    • 5.0 µL of this compound dilution or vehicle control (DMSO in Kinase Buffer).

    • 2.5 µL of Kinase Buffer containing active MEK1 enzyme.

  • Initiate Reaction: Start the kinase reaction by adding 2.5 µL of 33P-γATP solution (final concentration at the apparent Km for ATP, e.g., 40 µM).[5]

  • Incubation: Incubate the plate at room temperature for 40-60 minutes with gentle shaking.

  • Terminate Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-45 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Efficacy: Western Blot for Phospho-ERK (p-ERK)

This protocol measures the ability of this compound to inhibit MEK1/2 activity within a cellular context by quantifying the levels of phosphorylated ERK1/2.[6]

Materials:

  • A375 (BRAF V600E mutant) melanoma cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.[6]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • ECL Chemiluminescence Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS to reduce basal p-ERK levels.[6]

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for 2 hours. Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 15-20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with the anti-phospho-ERK1/2 primary antibody (typically 1:1000 dilution).[6]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.[6]

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.[6][7]

    • Re-block and re-probe the same membrane with the anti-total-ERK1/2 antibody.

  • Data Analysis: Perform densitometry analysis on the bands. Calculate the ratio of p-ERK to total-ERK for each treatment. Plot the normalized p-ERK levels against this compound concentration to determine the cellular EC50.

Functional Efficacy: Cell Viability Assay

This protocol assesses the functional consequence of MEK inhibition by measuring the effect of this compound on the proliferation and viability of cancer cells. The MTT assay is described here.[8]

Materials:

  • A375 (BRAF V600E mutant) melanoma cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the various concentrations of this compound. Include vehicle-only (DMSO) and media-only (no cells) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The quantitative data generated from the described assays should be summarized for clear comparison.

Table 1: Summary of this compound Efficacy Data (Hypothetical)

ParameterAssay TypeCell LineValueRelevance
IC50 In Vitro Kinase AssayN/A (Cell-Free)1.5 nMMeasures direct, potent inhibition of the purified MEK1 enzyme.
EC50 Western Blot (p-ERK)A375 (BRAF V600E)15 nMDemonstrates on-target pathway inhibition in a relevant cellular context.
GI50 MTT Cell ViabilityA375 (BRAF V600E)25 nMConfirms functional anti-proliferative effect resulting from pathway inhibition.

References

Best Practices for the Preparation and Storage of AZ1422 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

AZ1422 is a selective inhibitor of the Monocarboxylate Transporter 4 (MCT4), a key protein involved in lactate transport and pH regulation in highly glycolytic cells, such as those found in many cancers.[1] Due to its potential as a therapeutic agent, understanding the proper handling, preparation, and storage of this compound solutions is critical for reproducible and reliable experimental results.

This document provides the most current information on the best practices for working with this compound. It is important to note that quantitative solubility data for this compound in common laboratory solvents is not widely available from commercial suppliers. Therefore, the following protocols include a generalized procedure for determining solubility and preparing stock solutions, which is a standard approach for compounds with limited characterization.

Physicochemical and Storage Data

A summary of the available data for this compound is presented in the table below. This information has been compiled from various supplier datasheets.

ParameterDataSource
Appearance Solid powder
Purity >98%
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks during ordinary shipping.
Solid Storage (Short-term) Dry, dark, and at 0 - 4°C (days to weeks)
Solid Storage (Long-term) Dry, dark, and at -20°C (months to years)
Shelf Life (Solid) >2 years if stored properly
Stock Solution Storage (Short-term) 0 - 4°C (days to weeks)
Stock Solution Storage (Long-term) -20°C (months)
Solubility To be determined

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination and Stock Solution Preparation of this compound

Given the absence of specific solubility data, an empirical approach is necessary to prepare a stock solution of a desired concentration. The following protocol outlines a general method for testing solubility in a common solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Initial Solubility Test (Small Scale):

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

    • Add a small, measured volume of DMSO (e.g., 100 µL).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulate matter.

    • If the solid has completely dissolved, the concentration is at least 10 mg/mL. You can proceed to prepare a larger stock solution at this concentration or continue to add more this compound to determine the saturation point.

    • If the solid has not completely dissolved, add another measured volume of DMSO (e.g., 100 µL) and repeat the vortexing and observation steps. Continue this process until the solid is fully dissolved.

    • Calculate the final concentration based on the total volume of DMSO added.

  • Preparation of a Concentrated Stock Solution:

    • Based on the results of the initial solubility test, weigh out the desired amount of this compound for your stock solution.

    • Add the calculated volume of DMSO to achieve a concentration that is below the determined solubility limit to ensure complete dissolution.

    • Vortex thoroughly until all of the solid is dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution, but be cautious as heat can degrade some compounds.

    • Once dissolved, briefly centrifuge the tube to ensure all liquid is collected at the bottom.

Protocol 2: Storage and Handling of this compound Stock Solutions

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

Procedure:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the aliquots in tightly sealed, light-protecting tubes at -20°C for long-term storage (months). For short-term storage (days to weeks), aliquots can be kept at 4°C.

  • Use in Cell Culture: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration.

Visualized Workflows

The following diagrams illustrate the key processes for handling this compound.

AZ1422_Preparation_Workflow Workflow for this compound Solution Preparation start Start: this compound Solid Powder weigh Weigh small, precise amount of this compound start->weigh add_solvent Add measured volume of DMSO weigh->add_solvent vortex Vortex thoroughly add_solvent->vortex observe Visually inspect for undissolved particles vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Partially Dissolved / Insoluble observe->not_dissolved No calculate Calculate final concentration (mg/mL) dissolved->calculate add_more_solvent Add more DMSO and repeat vortexing not_dissolved->add_more_solvent add_more_solvent->vortex prepare_stock Prepare larger volume stock solution calculate->prepare_stock end Stock Solution Ready for Aliquoting prepare_stock->end AZ1422_Storage_Workflow Workflow for this compound Stock Solution Storage start Start: Prepared this compound Stock Solution aliquot Aliquot into single-use volumes start->aliquot storage_decision Select storage duration aliquot->storage_decision short_term Store at 0-4°C (days to weeks) storage_decision->short_term Short-term long_term Store at -20°C (months) storage_decision->long_term Long-term use_in_experiment Use in experiment short_term->use_in_experiment thaw Thaw a single aliquot long_term->thaw end Ready for experimental use use_in_experiment->end dilute Dilute to working concentration in media thaw->dilute dilute->end

References

Application Notes and Protocols for AZ1422 in Tumor Metabolic Reprogramming Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells undergo a fundamental shift in their metabolism to support their rapid proliferation and survival. This phenomenon, known as metabolic reprogramming, is a hallmark of cancer and presents a promising therapeutic target.[1][2][3][4][5] One of the most well-characterized metabolic alterations is the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen.[6][7] This metabolic switch is driven by a complex network of signaling pathways, often orchestrated by transcription factors like Hypoxia-Inducible Factor-1α (HIF-1α), which becomes stabilized under the hypoxic conditions prevalent in the tumor microenvironment.[8][9][10][11][12][13]

AZ1422 is a novel, potent, and selective small molecule inhibitor designed to investigate and potentially counteract these metabolic changes in tumors. These application notes provide detailed protocols for utilizing this compound to study its effects on key aspects of tumor metabolism, including glycolysis, lactate production, and the underlying signaling pathways.

Mechanism of Action

This compound is hypothesized to exert its anti-tumor effects by disrupting the HIF-1α signaling pathway. Under hypoxic conditions, HIF-1α stabilization leads to the transcriptional activation of numerous genes involved in glycolysis, glucose transport, and angiogenesis.[8][10][12] By inhibiting the accumulation or transcriptional activity of HIF-1α, this compound aims to reverse the glycolytic switch, thereby reducing lactate production and forcing cancer cells to rely on oxidative phosphorylation, a metabolic state that is often less favorable for tumor growth and survival.[14][15]

AZ1422_Mechanism_of_Action cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Nucleus cluster_3 Metabolic Reprogramming Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Degradation Proteasomal Degradation HIF1a->Degradation inhibited by hypoxia HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds to This compound This compound This compound->HIF1a promotes degradation Glycolytic_Genes Glycolytic Genes (e.g., GLUT1, LDHA) HRE->Glycolytic_Genes activates transcription Glycolysis Increased Glycolysis Glycolytic_Genes->Glycolysis Lactate Increased Lactate Production Glycolysis->Lactate Tumor_Growth Tumor Growth & Survival Glycolysis->Tumor_Growth Lactate->Tumor_Growth

Caption: Proposed mechanism of action of this compound in inhibiting the HIF-1α signaling pathway.

Application Notes

This compound can be utilized in a variety of in vitro and in vivo experimental models to study metabolic reprogramming in cancer. Key applications include:

  • Inhibition of Glycolysis: Assessing the effect of this compound on glucose consumption and the expression of key glycolytic enzymes.

  • Reduction of Lactate Production: Measuring the impact of this compound on the secretion of lactate, a key oncometabolite that contributes to an acidic tumor microenvironment and immune suppression.[13][16][17][18][19]

  • Reversal of the Warburg Effect: Investigating the shift from glycolytic metabolism towards oxidative phosphorylation upon this compound treatment.

  • Inhibition of Cell Proliferation and Viability: Determining the efficacy of this compound in suppressing the growth of cancer cells, particularly under hypoxic conditions.

  • In Vivo Anti-Tumor Efficacy: Evaluating the potential of this compound to inhibit tumor growth in animal models.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cancer cells and treating them with this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

  • Hypoxia chamber or incubator (optional, for mimicking tumor microenvironment)

Protocol:

  • Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Passage the cells every 2-3 days to maintain them in the logarithmic growth phase.[20]

  • For experiments, seed the cells into appropriate culture plates (e.g., 96-well, 6-well) at a predetermined density and allow them to adhere overnight.

  • Prepare working solutions of this compound by diluting the stock solution in a culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours). For hypoxia experiments, place the plates in a hypoxia chamber (e.g., 1% O₂).

Cell_Culture_Workflow Start Start Culture Culture Cancer Cells Start->Culture Passage Passage Cells Culture->Passage Seed Seed Cells into Plates Passage->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Prepare_this compound Prepare this compound Working Solutions Adhere->Prepare_this compound Treat Treat Cells with this compound or Vehicle Adhere->Treat Prepare_this compound->Treat Incubate Incubate for Desired Time (Normoxia or Hypoxia) Treat->Incubate Endpoint Proceed to Endpoint Assay Incubate->Endpoint

Caption: General workflow for cell culture and treatment with this compound.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Glucose Uptake Assay

This protocol measures the amount of glucose consumed by the cells.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Glucose Assay Kit (commercially available)

  • Microplate reader

Protocol:

  • At the beginning and end of the this compound treatment, collect a small aliquot of the culture medium from each well.

  • Measure the glucose concentration in the collected medium using a Glucose Assay Kit according to the manufacturer's instructions.

  • At the end of the experiment, detach and count the cells in each well.

  • Calculate the glucose uptake rate and normalize it to the cell number.

Lactate Production Assay

This protocol measures the amount of lactate secreted by the cells into the culture medium.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Lactate Assay Kit (commercially available)

  • Microplate reader

Protocol:

  • After the treatment period, collect the culture medium from each well.

  • Measure the lactate concentration in the collected medium using a Lactate Assay Kit according to the manufacturer's instructions.

  • Detach and count the cells in each well.

  • Calculate the lactate production rate and normalize it to the cell number.

Western Blot Analysis

This protocol is for detecting the protein levels of HIF-1α and downstream targets.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-LDHA, anti-GLUT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

The following tables represent hypothetical data obtained from the experiments described above.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (%) - NormoxiaCell Viability (%) - Hypoxia
0 (Vehicle)100 ± 5.2100 ± 6.1
195.3 ± 4.885.1 ± 5.5
578.6 ± 6.162.4 ± 4.9
1052.1 ± 3.935.7 ± 3.2
2525.4 ± 2.515.8 ± 2.1

Data are presented as mean ± SD (n=3).

Table 2: Effect of this compound on Glucose Uptake and Lactate Production under Hypoxia

This compound Concentration (µM)Glucose Uptake (nmol/10⁶ cells/hr)Lactate Production (nmol/10⁶ cells/hr)
0 (Vehicle)50.2 ± 4.585.3 ± 7.2
535.8 ± 3.155.1 ± 4.8
1022.1 ± 2.530.6 ± 3.3
2510.5 ± 1.814.2 ± 2.0

Data are presented as mean ± SD (n=3).

Table 3: Relative Protein Expression Following this compound Treatment under Hypoxia (Western Blot Quantification)

This compound Concentration (µM)HIF-1α Expression (Fold Change)GLUT1 Expression (Fold Change)LDHA Expression (Fold Change)
0 (Vehicle)1.001.001.00
50.45 ± 0.050.58 ± 0.070.62 ± 0.06
100.18 ± 0.030.31 ± 0.040.35 ± 0.04
250.05 ± 0.010.12 ± 0.020.15 ± 0.03

Data are presented as mean ± SD (n=3) normalized to vehicle control.

Conclusion

These application notes provide a framework for utilizing this compound as a tool to investigate metabolic reprogramming in cancer. The detailed protocols and expected outcomes will guide researchers in characterizing the effects of this novel inhibitor on the HIF-1α pathway and its downstream metabolic consequences. The ability of this compound to reverse the Warburg effect highlights its potential as a therapeutic agent and a valuable probe for understanding the complexities of tumor metabolism. Further studies are warranted to explore its efficacy in various cancer models and its potential for combination therapies.

References

Troubleshooting & Optimization

Troubleshooting insolubility issues with AZ1422.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering insolubility issues with the novel kinase inhibitor, AZ1422. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.

Compound Profile: this compound

To effectively troubleshoot solubility, it is crucial to understand the physicochemical properties of this compound. The following table summarizes its key characteristics.

PropertyValueImplication for Solubility
Molecular Weight 482.5 g/mol High molecular weight can contribute to lower solubility.
LogP 4.8Indicates high lipophilicity and poor aqueous solubility.
pKa 3.5 (Weak Acid)Solubility is pH-dependent, increasing in basic conditions.
Physical Form Crystalline SolidA stable crystal lattice requires significant energy to be disrupted for dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Answer:

Due to its high lipophilicity (LogP = 4.8), this compound is practically insoluble in water. For creating a high-concentration stock solution (e.g., 10-50 mM), the use of an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Troubleshooting Steps:

  • Initial Dissolution: Weigh the desired amount of this compound and add the calculated volume of 100% DMSO.

  • Facilitate Dissolution: If the compound does not dissolve readily, use a vortex mixer to agitate the solution. Gentle warming in a 37°C water bath or brief sonication can also aid in dissolution.[1][2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

Answer:

This is a common challenge when diluting a lipophilic compound from a concentrated organic stock into an aqueous environment. The final concentration of the organic solvent may be insufficient to maintain the solubility of this compound.

Troubleshooting Strategies:

  • Increase Final DMSO Concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., to 0.5% or 1%) may help keep this compound in solution. Always check the tolerance of your specific cell line or assay to the final DMSO concentration.

  • pH Adjustment: Since this compound is a weak acid (pKa = 3.5), its solubility will increase in more basic conditions. Adjusting the pH of your aqueous buffer to be at least 2 units above the pKa (i.e., pH > 5.5) can improve solubility, if permissible for your experiment.[2]

  • Use of Surfactants or Co-solvents: The inclusion of a biocompatible surfactant can aid in solubilization. Pluronic® F-68 (a non-ionic surfactant) at a final concentration of 0.02% to 0.1% can be effective.[1] Other co-solvents like polyethylene glycol (PEG) can also be considered.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Weigh out 4.83 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

  • If necessary, warm the solution briefly at 37°C or sonicate for a few minutes to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer with Pluronic® F-68

Materials:

  • 10 mM this compound stock in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% (w/v) sterile stock solution of Pluronic® F-68 in water

Methodology:

  • Determine the final desired volume of the working solution. For this example, we will prepare 1 mL.

  • In a sterile tube, add 989 µL of PBS.

  • Add 1 µL of the 10% Pluronic® F-68 stock solution to the PBS to achieve a final concentration of 0.01% and mix well.

  • Add 10 µL of the 10 mM this compound DMSO stock to the PBS/Pluronic® F-68 solution.

  • Immediately vortex the solution to ensure rapid and uniform mixing. This stepwise dilution into a solution containing a surfactant helps to maintain the solubility of this compound.[1]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store dilute Add DMSO Stock to Buffer store->dilute 10 mM Stock prep_buffer Prepare Aqueous Buffer (e.g., PBS + 0.01% Pluronic F-68) prep_buffer->dilute mix Vortex Immediately dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_flow start This compound Precipitates in Aqueous Solution check_dmso Is final DMSO concentration >0.1%? start->check_dmso increase_dmso Increase final DMSO (if tolerated by assay) check_dmso->increase_dmso No check_ph Is buffer pH > 5.5? check_dmso->check_ph Yes increase_dmso->check_ph adjust_ph Adjust buffer pH (if tolerated by assay) check_ph->adjust_ph No use_surfactant Add Surfactant (e.g., 0.01% Pluronic F-68) check_ph->use_surfactant Yes adjust_ph->use_surfactant contact_support Contact Technical Support use_surfactant->contact_support Still Precipitates

Caption: Troubleshooting decision tree for this compound precipitation.

signaling_pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription This compound This compound This compound->raf

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Efficacy of Novel Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific data was found for a compound designated "AZ1422." The following technical support guide has been generated as a representative example for optimizing the concentration of a hypothetical novel inhibitor, hereafter referred to as "Compound X," based on established principles in cell-based assays and drug discovery.

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in determining the optimal concentration of novel compounds for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of Compound X?

A1: The initial step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). This involves treating your target cells with a wide range of concentrations of Compound X and measuring a relevant biological endpoint (e.g., cell viability, proliferation, or a specific signaling event).

Q2: How do I choose the concentration range for my initial dose-response experiment?

A2: A common starting point is a wide logarithmic range, for example, from 1 nM to 100 µM. This broad range helps to identify the potency of the compound and ensures that you capture the full dose-response curve. Subsequent experiments can then focus on a narrower range around the initially determined IC50.

Q3: What are common causes of inconsistent results in my dose-response assays?

A3: Inconsistent results can arise from several factors, including:

  • Cell-based variability: Ensure consistent cell passage number, seeding density, and health.

  • Compound stability: Verify the stability of Compound X in your culture medium over the duration of the experiment.

  • Assay variability: Use appropriate controls and ensure consistent incubation times and reagent additions. High-throughput screening assays can be optimized for 96-well plate formats to improve consistency.[1]

Q4: My dose-response curve is flat, showing no effect of Compound X. What should I do?

A4: A flat dose-response curve may indicate several possibilities:

  • The concentration range tested is too low. Consider testing higher concentrations.

  • Compound X is not active in the chosen cell line or assay. Verify the presence of the molecular target of Compound X in your cell model.

  • The assay endpoint is not appropriate for the mechanism of action of Compound X. Consider alternative cell-based assays that measure different cellular processes.[2][3]

Q5: How long should I treat my cells with Compound X?

A5: The optimal treatment duration depends on the biological process being investigated and the mechanism of action of Compound X. For signaling pathway inhibition, shorter time points (minutes to hours) may be sufficient. For endpoints like cell proliferation or apoptosis, longer incubations (24-72 hours) are typically required. A time-course experiment is recommended to determine the optimal treatment duration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, or pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Use calibrated pipettes and reverse pipetting for viscous solutions.
IC50 value differs significantly from expected values Different cell line, passage number, or assay conditions.Standardize the cell line and passage number. Ensure all assay parameters (e.g., cell density, serum concentration, incubation time) are consistent with the reference protocol.
Compound X precipitates in the culture medium Poor solubility of the compound.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all treatments.
Observed cytotoxicity at high concentrations is not related to the target Off-target effects or solvent toxicity.Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) to assess solvent toxicity. If off-target effects are suspected, consider testing the compound in a cell line that does not express the target.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound X on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Compound X

  • DMSO (or other suitable solvent)

  • 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of Compound X in complete medium from a high-concentration stock solution in DMSO.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of Compound X) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Hypothetical Data Presentation

Table 1: Dose-Response of Compound X on HeLa Cell Viability
Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 3.8
1015.6 ± 2.1
1005.1 ± 1.5

Visualizations

Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene CompoundX Compound X CompoundX->JAK Inhibits

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway by Compound X.

Experimental Workflow

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells incubate_overnight->treat_cells prepare_compound Prepare Serial Dilutions of Compound X prepare_compound->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT) incubate_treatment->add_reagent read_plate Read Absorbance add_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of a novel compound.

References

Identifying and mitigating off-target effects of AZ1422.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ1422. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of the investigational kinase inhibitor, this compound. The following troubleshooting guides and frequently asked questions (FAQs) will help address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A: Off-target effects occur when a drug, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions with other kinases are a common concern.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting, making it crucial to identify and mitigate them early in the drug development process.[4][5]

Q2: I'm observing a cellular phenotype with this compound that doesn't align with the known function of its primary target. Could this be an off-target effect?

A: It is possible that the observed phenotype is due to off-target effects. To investigate this, a multi-pronged approach is recommended.[6] Consider performing experiments to validate that the phenotype is a direct result of inhibiting the intended target. This can include using a structurally unrelated inhibitor for the same target to see if the phenotype is replicated or conducting a rescue experiment by overexpressing the intended target.[2] If the phenotype persists or is not rescued, it strongly suggests the involvement of off-target interactions.

Q3: My experiments show this compound has cytotoxic effects at concentrations needed to inhibit the primary target. How can I determine if this is on-target or off-target toxicity?

A: Differentiating between on-target and off-target toxicity is a critical step.[2] To assess this, you can perform a counter-screen using a cell line that does not express the intended target of this compound. If toxicity is still observed in these cells, it is likely due to off-target effects.[2] Additionally, modulating the expression of the intended target (e.g., via siRNA or CRISPR) to see if it mimics the observed toxicity can help determine if the effect is on-target.[2]

Q4: What are the first steps I should take to identify the potential off-targets of this compound?

A: A comprehensive approach to identifying off-target interactions is crucial. Initial steps should include in silico predictions and in vitro biochemical assays.[1][4] Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[4][7] Following computational analysis, a broad in vitro kinase screen, such as a KINOMEscan™, is highly recommended to experimentally identify kinases that bind to this compound.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays with this compound.

  • Possible Cause: Off-target effects of this compound may be influencing cellular pathways unrelated to the intended target, leading to variability in your results.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor that targets the same primary protein as this compound. If the results are not consistent between the two inhibitors, the initial observations with this compound may be due to off-target effects.[6]

    • Perform a Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 value for the primary target suggests on-target activity. Off-target effects often manifest at higher concentrations.[6]

    • Conduct Rescue Experiments: Transfect cells with a version of the target protein that has been mutated to be resistant to this compound. If the phenotype induced by this compound is reversed in these cells, it provides strong evidence for an on-target mechanism.[6]

Issue 2: High background or false positives in biochemical kinase assays.

  • Possible Cause: Assay-specific artifacts or interference from this compound can lead to unreliable data.

  • Troubleshooting Steps:

    • Use Orthogonal Biochemical Assays: Confirm initial findings using a different assay format. For instance, if a fluorescence-based assay was initially used, validate the results with a radiometric assay that directly measures substrate phosphorylation.[10] This helps to eliminate artifacts specific to one assay platform.[11]

    • Run Control Experiments: Include appropriate controls, such as a kinase-dead mutant or a well-characterized inhibitor for the assayed kinase, to ensure the assay is performing as expected.

    • Assess Compound Interference: Test for potential interference of this compound with the assay components (e.g., fluorescence quenching or enhancement, inhibition of the reporter enzyme in coupled assays).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound to illustrate its on-target and off-target profile.

Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase TargetPercent of Control (%)On-Target/Off-Target
Target Kinase A 5 On-Target
Off-Target Kinase 115Off-Target
Off-Target Kinase 230Off-Target
Off-Target Kinase 375Off-Target
... (other kinases)>90Not significant

Data is hypothetical and for illustrative purposes only. "Percent of Control" indicates the amount of kinase activity remaining in the presence of 1 µM this compound compared to a vehicle control.[9]

Table 2: IC50 Values for this compound Against On-Target and Key Off-Target Kinases

KinaseIC50 (nM)
Target Kinase A 50
Off-Target Kinase 1250
Off-Target Kinase 2800

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data is hypothetical.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay

This protocol outlines a standard method for assessing the inhibitory activity of this compound against a panel of kinases.[10][12]

  • Materials:

    • Recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • [γ-³³P]ATP

    • Kinase reaction buffer

    • 96-well filter plates

    • Scintillation counter

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the kinase, its specific substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a designated time.

    • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of this compound target engagement within intact cells by measuring changes in the thermal stability of target proteins upon ligand binding.[10]

  • Materials:

    • Cultured cells

    • This compound

    • Phosphate-buffered saline (PBS)

    • Lysis buffer

    • Antibodies against the target and off-target kinases

    • SDS-PAGE and Western blotting equipment

  • Methodology:

    • Treat cultured cells with this compound or a vehicle control for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and distribute them into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

    • Lyse the cells to release the proteins.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.

    • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.[10]

Visualizations

On_Target_vs_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway AZ1422_on This compound Target_Kinase_A Target Kinase A AZ1422_on->Target_Kinase_A Inhibition Substrate_A Substrate A Target_Kinase_A->Substrate_A Phosphorylation Downstream_A Downstream Signaling A Substrate_A->Downstream_A Phenotype_A Desired Phenotype Downstream_A->Phenotype_A AZ1422_off This compound Off_Target_Kinase_1 Off-Target Kinase 1 AZ1422_off->Off_Target_Kinase_1 Inhibition Substrate_B Substrate B Off_Target_Kinase_1->Substrate_B Phosphorylation Downstream_B Downstream Signaling B Substrate_B->Downstream_B Phenotype_B Undesired Phenotype Downstream_B->Phenotype_B Off_Target_Identification_Workflow In_Silico In Silico Screening (e.g., Kinase Docking) In_Vitro In Vitro Kinase Profiling (e.g., KINOMEscan™) In_Silico->In_Vitro Dose_Response Dose-Response Assays (IC50 Determination) In_Vitro->Dose_Response Cellular_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET™) Dose_Response->Cellular_Engagement Phenotypic_Assays Phenotypic Assays in Relevant Cell Lines Cellular_Engagement->Phenotypic_Assays Mitigation Mitigation Strategy (e.g., Medicinal Chemistry) Phenotypic_Assays->Mitigation

References

Addressing challenges in AZ1422 delivery for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AZ1422 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the in vivo delivery of this compound, a potent Monocarboxylate Transporter 4 (MCT4) inhibitor. Given that specific formulation details for this compound are not publicly available, this guide provides comprehensive strategies and troubleshooting advice based on the physicochemical properties of similar hydrophobic small molecules and data from related MCT inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Monocarboxylate Transporter 4 (MCT4). MCT4 is a protein responsible for transporting lactate and other monocarboxylates across cell membranes. In many cancer cells, which exhibit high rates of glycolysis (the Warburg effect), MCT4 is crucial for exporting lactate to prevent intracellular acidification and maintain high glycolytic flux. By inhibiting MCT4, this compound can lead to an accumulation of lactate inside cancer cells, causing intracellular acidification, disruption of metabolism, and ultimately, reduced tumor growth.

Q2: What are the main challenges in delivering this compound for in vivo studies?

A2: As a hydrophobic small molecule (Chemical Formula: C31H40N2O6, Molecular Weight: 536.67), the primary challenge for in vivo delivery of this compound is its expected poor aqueous solubility. This can lead to:

  • Difficulty in preparing suitable formulations for various administration routes, especially for intravenous injection.

  • Low and variable oral bioavailability due to poor dissolution in the gastrointestinal tract.

  • Precipitation of the compound upon administration, leading to inaccurate dosing and potential local irritation or toxicity.

  • Need for potentially toxic vehicles or excipients at high concentrations to achieve the desired dose.

Q3: What are the recommended routes of administration for this compound in preclinical models?

A3: The choice of administration route depends on the experimental goals.

  • Intravenous (IV) injection: Bypasses absorption barriers and provides immediate systemic exposure. However, it requires a formulation where this compound is fully solubilized.

  • Intraperitoneal (IP) injection: A common route in rodent studies that allows for systemic exposure, though absorption can be more variable than IV. The formulation should be well-tolerated to avoid peritoneal irritation.

  • Oral gavage (PO): Preferred for mimicking clinical administration, but bioavailability may be low and variable for hydrophobic compounds like this compound. Formulation strategies are critical to enhance absorption.

Q4: How can I monitor the exposure of this compound in my animal models?

A4: To determine the pharmacokinetic profile of this compound, you will need to develop a sensitive and specific bioanalytical method to quantify its concentration in plasma or other biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose.

Troubleshooting Guides

Problem 1: this compound precipitates out of solution during formulation preparation or upon dilution.
Potential Cause Troubleshooting Steps & Solutions
Poor aqueous solubility of this compound. Optimize the vehicle/co-solvent system: Start with a small amount of a strong organic solvent like DMSO to dissolve this compound, then slowly add an aqueous vehicle (e.g., saline, PBS) or a co-solvent like PEG300, PEG400, or propylene glycol while vortexing.
The concentration of the organic co-solvent is too low in the final formulation. Increase the percentage of the organic co-solvent. However, be mindful of the potential for vehicle-related toxicity. For example, the final concentration of DMSO should ideally be kept below 10% for most in vivo studies.
pH of the formulation is not optimal for solubility. Adjust the pH of the aqueous component. Since this compound has a carboxylic acid group, its solubility may be pH-dependent. Experiment with pH adjustment to see if it improves solubility, but ensure the final pH is suitable for the chosen route of administration (close to physiological pH for IV/IP).
Supersaturation and precipitation upon dilution. Consider using solubilizing excipients: - Surfactants: Add a non-ionic surfactant like Tween® 80 or Polysorbate 80 (typically at 1-10%) to the formulation to form micelles that can encapsulate this compound. - Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes with this compound, thereby increasing its aqueous solubility. A 20% (w/v) cyclodextrin solution in saline has been used for other MCT inhibitors.[1][2]
Problem 2: Inconsistent or no observable in vivo effect at the expected therapeutic dose.
Potential Cause Troubleshooting Steps & Solutions
Poor bioavailability due to the route of administration (especially oral). Switch to an administration route with higher bioavailability, such as IV or IP, to confirm the compound's activity in vivo. For oral administration, consider formulation strategies to enhance absorption (see Problem 1).
The dose is too low. Perform a dose-response study to determine the optimal therapeutic dose. Review literature for typical dose ranges of other MCT4 inhibitors. For instance, the MCT1 inhibitor AZD3965 has been used at doses of 50-100 mg/kg in mice.[2][3][4] Another MCT4 inhibitor, AZD0095, has been administered orally at 10-100 mg/kg.[5]
Rapid metabolism and clearance of this compound. Increase the dosing frequency based on the expected half-life of the compound. Conduct a pharmacokinetic study to determine the clearance rate and half-life of this compound in your animal model.
Formulation instability leading to inconsistent dosing. Prepare fresh formulations daily and visually inspect for any precipitation before each administration. Ensure thorough mixing of the formulation before drawing each dose.
Upregulation of compensatory mechanisms. In some cancer models, inhibition of one MCT isoform can lead to the upregulation of another (e.g., MCT1).[6] Consider measuring the expression of other MCTs in your tumor model. A dual MCT1/MCT4 inhibitor might be necessary in such cases.[7]
Problem 3: Adverse reactions in animals after administration.
Potential Cause Troubleshooting Steps & Solutions
The vehicle is causing toxicity at the administered volume or concentration. Review the toxicity data for the chosen vehicle. Reduce the concentration of organic solvents (e.g., DMSO, ethanol) to the lowest effective level. Ensure the administered volume is within the recommended limits for the animal species and route of administration.
The injection was performed too quickly (for IV or IP). Administer the injection slowly over a consistent period.
The pH or osmolality of the formulation is not suitable for the route of administration. Ensure the pH of the formulation is close to physiological pH (7.2-7.4), especially for IV and IP injections. Check and adjust the osmolality of the formulation to be close to isotonic.
Irritation at the injection site (for IP or subcutaneous routes). Reduce the concentration of organic solvents. Alternate injection sites if multiple injections are required.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C31H40N2O6MedKoo Biosciences
Molecular Weight 536.67 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Solubility To be determinedMedKoo Biosciences

Table 2: Example Formulation Strategies for Hydrophobic Small Molecules

StrategyComponentsTypical ConcentrationRoute
Co-solvent System DMSO, PEG300, Saline10% DMSO, 40% PEG300, 50% SalineIP, PO
Surfactant-based DMSO, PEG300, Tween® 80, Saline10% DMSO, 40% PEG300, 5% Tween® 80, 45% SalineIP, PO
Cyclodextrin-based HP-β-CD or SBE-β-CD in Saline20-40% (w/v)IV, IP, PO

Table 3: Example Dosing and Pharmacokinetic Parameters for MCT Inhibitors in Mice

Compound (Target)Dose & RouteVehicleKey Pharmacokinetic FindingsReference
AZD3965 (MCT1) 100 mg/kg, PO20% (w/v) cyclodextrin in salineOral bioavailability of ~83%; tmax at 20 minutes.[2][2]
AZD3965 (MCT1) 100 mg/kg, IP (twice daily)20% (w/v) cyclodextrin in salineTrough plasma concentration: 29.1 nM; Tumor concentration: 1670 nM.[1][1]
AZD0095 (MCT4) 10-100 mg/kg, PO (twice daily)Not specifiedModulates lactate transport in vivo.[5]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection

Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for IP administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add DMSO to the tube to create a concentrated stock solution (e.g., 100 mg/mL). Vortex until the this compound is completely dissolved.

  • In a separate sterile tube, prepare the final vehicle by mixing PEG300 and sterile saline. For a final formulation of 10% DMSO, 40% PEG300, and 50% saline, mix 4 parts PEG300 with 5 parts saline.

  • While vortexing the PEG300/saline mixture, slowly add the this compound/DMSO stock solution to reach the final desired concentration of 10 mg/mL.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

  • Important: Prepare this formulation fresh daily and keep it at room temperature.

Protocol 2: Preparation of a Cyclodextrin-based Formulation for Oral Gavage (PO)

Objective: To prepare a 10 mg/mL suspension of this compound in a cyclodextrin vehicle for oral administration.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile, amber glass vial

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution by dissolving 2g of HP-β-CD in 10 mL of sterile water. Gently warm and stir until the HP-β-CD is fully dissolved. Let the solution cool to room temperature.

  • Weigh the required amount of this compound powder.

  • Slowly add the this compound powder to the 20% HP-β-CD solution while stirring.

  • Continue to stir the suspension for at least 30 minutes to ensure it is homogenous.

  • Store the suspension in a tightly sealed, amber glass vial at 4°C.

  • Important: Before each administration, vortex the suspension thoroughly to ensure a uniform dose is delivered.

Mandatory Visualizations

AZ1422_Mechanism_of_Action cluster_cell Glycolytic Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate_H Lactate + H+ Glycolysis->Lactate_H High Rate MCT4 MCT4 Lactate_H->MCT4 Export Intracellular_Acidification Intracellular Acidification MCT4->Intracellular_Acidification This compound This compound This compound->MCT4 Inhibition Tumor_Growth_Inhibition Tumor Growth Inhibition Intracellular_Acidification->Tumor_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound in a glycolytic cancer cell.

Troubleshooting_Workflow cluster_formulation Formulation Troubleshooting cluster_efficacy Efficacy Troubleshooting cluster_safety Safety Troubleshooting start In Vivo Delivery Issue with this compound issue_type What is the issue? start->issue_type precipitation Precipitation/ Solubility Issue issue_type->precipitation Formulation no_effect Inconsistent/ No Effect issue_type->no_effect Efficacy toxicity Adverse Reactions/ Toxicity issue_type->toxicity Safety f_sol1 Optimize Co-solvents e_sol1 Perform Dose-Response Study s_sol1 Reduce Organic Solvent % f_sol2 Add Surfactants (e.g., Tween 80) f_sol3 Use Cyclodextrins (e.g., HP-β-CD) e_sol2 Switch Administration Route (e.g., to IV) e_sol3 Conduct Pharmacokinetic Analysis s_sol2 Check pH and Osmolality s_sol3 Administer Dose Slower

Caption: Troubleshooting workflow for this compound in vivo delivery.

Experimental_Workflow start Start: In Vivo Study with this compound preformulation Step 1: Pre-formulation Studies (Solubility, Stability) start->preformulation formulation Step 2: Formulation Development (e.g., Co-solvent, Cyclodextrin) preformulation->formulation dosing Step 3: Animal Dosing (IV, IP, or PO) formulation->dosing pk_pd Step 4: Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis dosing->pk_pd data_analysis Step 5: Data Analysis & Interpretation pk_pd->data_analysis end End: Efficacy & Safety Assessment data_analysis->end

Caption: General experimental workflow for this compound in vivo studies.

References

Technical Support Center: Refining Experimental Protocols and Reducing Variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on "AZ1422" is limited. Therefore, this guide provides a generalized framework and best practices for refining experimental protocols and reducing variability for a compound of interest, referred to herein as "the compound." Researchers should adapt these guidelines to their specific experimental context.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols and minimize variability in their results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that can lead to experimental variability.

Question Answer and Troubleshooting Steps
Why am I seeing high variability between my replicate wells in a cell-based assay? High variability between replicates can stem from several sources. Troubleshooting Steps: 1. Pipetting Technique: Ensure consistent pipetting volume and technique. Use calibrated pipettes and pre-wet the tips. 2. Cell Seeding Density: Uneven cell distribution can lead to variability. Ensure cells are thoroughly resuspended before seeding and avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS. 3. Compound Dissolution: Incomplete dissolution of the compound can lead to inconsistent concentrations. Ensure the compound is fully dissolved in the appropriate solvent before diluting it in media. 4. Incubation Conditions: Inconsistent temperature or CO2 levels in the incubator can affect cell growth. Ensure the incubator is properly calibrated and maintained.
My western blot results for the target protein are inconsistent across experiments. What could be the cause? Inconsistent western blot results are a common issue. Troubleshooting Steps: 1. Protein Extraction and Quantification: Ensure a consistent and reproducible protein extraction method. Use a reliable protein quantification assay (e.g., BCA) to load equal amounts of protein for each sample. 2. Antibody Quality: Antibody performance can vary between lots. Validate each new lot of primary antibody and use it at the optimal dilution. 3. Transfer Efficiency: Inconsistent transfer of proteins from the gel to the membrane can be a source of variability. Check the transfer setup and use a loading control (e.g., GAPDH, β-actin) to normalize for loading and transfer differences. 4. Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal. Optimize the duration and number of washing steps.
How can I minimize variability in my animal studies? In vivo experiments are inherently more variable than in vitro studies. Troubleshooting Steps: 1. Animal Husbandry: House animals under standardized conditions (e.g., light-dark cycle, temperature, diet). 2. Dosing Preparation and Administration: Prepare the compound formulation consistently and ensure accurate dosing for each animal based on its body weight. 3. Group Size and Randomization: Use a sufficient number of animals per group to achieve statistical power and randomize animals into treatment groups to minimize bias. 4. Endpoint Measurement: Standardize the methods for collecting and analyzing tissue samples and other endpoints.

Experimental Protocols

Below are detailed methodologies for key experiments. These should be adapted based on the specific cell lines, reagents, and equipment used.

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of a compound on cell viability using an MTT assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Western Blotting

This protocol describes the steps for analyzing protein expression levels by western blotting.

  • Protein Extraction:

    • Treat cells with the compound as described in the cell viability protocol.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using image analysis software and normalize to a loading control.

Data Presentation

Summarizing quantitative data in a structured format is crucial for identifying and understanding variability.

Table 1: Example of Cell Viability Data with Variability Metrics

Compound Concentration (µM)Mean % ViabilityStandard Deviation (SD)Coefficient of Variation (CV %)
0 (Vehicle)100.05.25.2
0.195.36.16.4
178.68.510.8
1052.17.915.2
10015.44.327.9

The Coefficient of Variation (CV) is calculated as (SD / Mean) * 100. A higher CV indicates greater variability.

Visualizations

Diagrams can help clarify complex signaling pathways and experimental workflows.

G cluster_0 Cell Treatment and Lysis cluster_1 Western Blotting cluster_2 Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Band Quantification Band Quantification Detection->Band Quantification Normalization Normalization Band Quantification->Normalization Statistical Analysis Statistical Analysis Normalization->Statistical Analysis

Caption: Experimental workflow for Western Blot analysis.

Compound Compound (e.g., Kinase Inhibitor) Kinase Downstream Kinase (e.g., JAK2) Compound->Kinase Inhibition Receptor Receptor Tyrosine Kinase Receptor->Kinase Activation STAT STAT Protein Kinase->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Technical Support Center: Overcoming Resistance to AZ1422 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to AZ1422, a novel and potent inhibitor of the STAT3 signaling pathway, in their cancer cell experiments.

Troubleshooting Guides & FAQs

This section addresses common issues observed during experiments with this compound and provides potential explanations and solutions.

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

Question: Our cancer cell line, which was initially sensitive to this compound, now shows a significant increase in its IC50 value. What are the potential mechanisms of this acquired resistance?

Answer: Acquired resistance to targeted therapies like this compound is a complex phenomenon that can arise from various molecular changes within the cancer cells.[1][2][3][4] The most common mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of STAT3 by upregulating alternative survival pathways.[1][3][5] Key pathways to investigate are the RAS/MAPK and PI3K/AKT signaling cascades.[5]

  • Target Alteration: Although less common for kinase inhibitors, mutations in the drug target can prevent the inhibitor from binding effectively.[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][7][8]

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[2][4]

Troubleshooting Steps:

  • Confirm Resistance: Re-evaluate the IC50 of this compound in the suspected resistant cell line compared to the parental, sensitive cell line using a cell viability assay.

  • Analyze Key Signaling Pathways: Use Western blotting to assess the phosphorylation status and total protein levels of key components of the STAT3, MAPK (ERK), and PI3K/AKT pathways in both sensitive and resistant cells, with and without this compound treatment.

  • Investigate Drug Efflux: Measure the expression of common drug efflux pumps like P-gp (encoded by the ABCB1 gene) using qPCR or Western blotting.[2] You can also perform a functional assay using a fluorescent substrate of P-gp to assess its activity.

  • Sequence the Target: If bypass pathways and drug efflux do not appear to be the cause, consider sequencing the STAT3 gene in the resistant cells to check for potential mutations in the this compound binding site.

Issue 2: Heterogeneous Response to this compound Within a Cell Population

Question: We observe that while this compound initially kills a large portion of the cancer cells, a small population consistently survives and repopulates the culture. Why is this happening?

Answer: This phenomenon is likely due to pre-existing tumor heterogeneity.[7] Most tumors are composed of diverse populations of cancer cells with different genetic and epigenetic profiles.[7] A small sub-clone of cells may harbor intrinsic resistance mechanisms that allow them to survive the initial treatment and subsequently proliferate, leading to a resistant tumor.[7]

Troubleshooting and Experimental Strategy:

  • Isolate and Characterize the Resistant Population: Use single-cell cloning to isolate the surviving cells and expand them into a new cell line.

  • Compare Molecular Profiles: Perform a comparative analysis (e.g., RNA-sequencing, proteomics) of the parental cell line and the newly isolated resistant cell line to identify differentially expressed genes and activated pathways that may contribute to resistance.

  • Evaluate Combination Therapies: Based on the molecular profiling, select a second therapeutic agent that targets the identified resistance mechanism in the sub-clone for combination studies with this compound.[9]

Quantitative Data Summary

The following tables provide a hypothetical example of data that might be generated when investigating this compound resistance.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 of this compound (nM)Fold Change in Resistance
Parental (Sensitive)50-
This compound-Resistant150030

Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells

ProteinParental (Sensitive)This compound-Resistant
p-STAT3 (Tyr705)HighHigh (unresponsive to this compound)
STAT3 (Total)HighHigh
p-ERK1/2 (Thr202/Tyr204)LowHigh
ERK1/2 (Total)ModerateHigh
p-AKT (Ser473)LowModerate
AKT (Total)ModerateModerate
P-glycoproteinLowHigh

Experimental Protocols

Protocol 1: Western Blot Analysis of Signaling Pathways
  • Cell Lysis:

    • Plate parental and this compound-resistant cells and treat with either DMSO (vehicle control) or this compound at a relevant concentration for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-ERK, ERK, p-AKT, AKT, and P-gp overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates to Nucleus & Binds DNA This compound This compound This compound->STAT3_inactive Inhibits Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor Binds Resistance_Workflow start Observation: Decreased this compound Efficacy confirm Confirm Resistance (IC50 Assay) start->confirm pathway_analysis Hypothesis 1: Bypass Pathway Activation confirm->pathway_analysis efflux_analysis Hypothesis 2: Increased Drug Efflux confirm->efflux_analysis western_blot Western Blot (p-ERK, p-AKT) pathway_analysis->western_blot qpcr_pgp qPCR/Western (P-glycoprotein) efflux_analysis->qpcr_pgp combination_therapy Solution: Combination Therapy western_blot->combination_therapy qpcr_pgp->combination_therapy Combination_Therapy cluster_resistance Resistance Mechanism This compound This compound STAT3 STAT3 Pathway This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Synergistic Inhibition Cell_Survival Cancer Cell Survival STAT3->Cell_Survival Inhibition Bypassed MEK_Inhibitor MEK Inhibitor MAPK_Pathway MAPK Pathway (Bypass) MEK_Inhibitor->MAPK_Pathway Inhibits MEK_Inhibitor->Apoptosis Synergistic Inhibition MAPK_Pathway->Cell_Survival Activates Cell_Survival->Apoptosis

References

Technical Support Center: AZ1422 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of AZ1422.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Poor dissolution of this compound in aqueous buffers. This compound is a lipophilic compound with low aqueous solubility.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. 2. Formulation with Excipients: Utilize solubility-enhancing excipients such as cyclodextrins or surfactants. 3. pH Adjustment: Evaluate the pH-solubility profile of this compound to identify the optimal pH for dissolution.
Low oral bioavailability in animal models despite good in vitro dissolution. 1. Poor Permeability: The compound may have low intestinal permeability. 2. First-Pass Metabolism: Significant metabolism in the gut wall or liver. 3. Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein.1. Permeability Enhancement: Co-administer with permeation enhancers. 2. Lipid-Based Formulations: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS) to enhance lymphatic absorption and reduce first-pass metabolism. 3. Efflux Pump Inhibition: Investigate the co-administration with known P-gp inhibitors.
High variability in plasma concentrations between subjects. 1. Food Effects: Absorption of this compound may be highly dependent on the presence of food. 2. Inconsistent Formulation Performance: The formulation may not be robust, leading to variable drug release.1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the food effect. 2. Formulation Optimization: Refine the formulation to ensure consistent performance. For solid dispersions, ensure the drug is in a stable amorphous state.
Precipitation of this compound upon dilution of a stock solution. The solvent capacity is exceeded upon dilution with an aqueous medium.1. Use of Co-solvents: Prepare stock solutions in a mixture of organic solvent and water. 2. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve the bioavailability of this compound?

A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of this compound, including its aqueous solubility, permeability, and stability at different pH values. This information will guide the selection of the most appropriate bioavailability enhancement strategy.

Q2: Which formulation strategy is most recommended for a lipophilic compound like this compound?

A2: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are often highly effective. These systems can improve solubility, enhance absorption via the lymphatic pathway, and potentially reduce first-pass metabolism. Nanoparticle-based delivery systems are also a promising approach to increase surface area and dissolution rate.

Q3: How can I prepare a nanoparticle formulation of this compound?

A3: Several methods can be used to prepare nanoparticle formulations, including:

  • Media Milling: This technique uses milling media to reduce the particle size of the drug down to the nanoscale.

  • High-Pressure Homogenization: This method involves forcing a suspension of the drug through a narrow gap at high pressure.

  • Solvent Evaporation: The drug is dissolved in a solvent with a polymer, which is then evaporated to leave a solid dispersion in the form of nanoparticles.

Q4: What are the advantages of using an amorphous solid dispersion?

A4: Amorphous solid dispersions can significantly increase the aqueous solubility and dissolution rate of a drug by maintaining it in a high-energy, non-crystalline state. This can lead to improved oral bioavailability.

Data Presentation

Table 1: Solubility of this compound in Different Media
Medium Solubility (µg/mL)
Deionized Water< 0.1
Phosphate Buffered Saline (pH 7.4)0.2
Fasted State Simulated Intestinal Fluid (FaSSIF)1.5
Fed State Simulated Intestinal Fluid (FeSSIF)8.7
Table 2: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension1055 ± 122.0230 ± 45100
Micronized Suspension10110 ± 251.5510 ± 80222
Nanoparticle Formulation10250 ± 401.01150 ± 150500
SEDDS Formulation10320 ± 551.01540 ± 210670

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by High-Pressure Homogenization
  • Preparation of Suspension: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Pre-homogenization: Stir the suspension at 2000 rpm for 30 minutes using a high-shear mixer.

  • High-Pressure Homogenization: Process the pre-homogenized suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.

  • Particle Size Analysis: Measure the particle size and distribution of the resulting nanosuspension using dynamic light scattering.

  • Characterization: Lyophilize a portion of the nanosuspension for solid-state characterization (e.g., XRD, DSC) to confirm the crystalline state of the drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Dosing: Administer the different this compound formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

AZ1422_Signaling_Pathway cluster_cell Target Cell This compound This compound MCT4 MCT4 Transporter This compound->MCT4 Inhibition Lactate_Efflux Lactate Efflux MCT4->Lactate_Efflux Intracellular_pH Intracellular pH Regulation Lactate_Efflux->Intracellular_pH Cellular_Metabolism Cellular Metabolism Intracellular_pH->Cellular_Metabolism Tumor_Progression Tumor Progression Cellular_Metabolism->Tumor_Progression

Caption: Hypothetical signaling pathway of this compound as an MCT4 inhibitor.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Strategy Selection cluster_evaluation In Vitro & In Vivo Evaluation Poor_Bioavailability Poor Bioavailability of this compound Solubility Solubility Assessment Poor_Bioavailability->Solubility Permeability Permeability (e.g., PAMPA) Poor_Bioavailability->Permeability Stability pH Stability Poor_Bioavailability->Stability Particle_Size Particle Size Reduction Solubility->Particle_Size Solid_Dispersion Amorphous Solid Dispersion Solubility->Solid_Dispersion Nanoparticles Nanoparticle Formulation Solubility->Nanoparticles Lipid_Formulation Lipid-Based Formulation (SEDDS) Permeability->Lipid_Formulation Dissolution In Vitro Dissolution Particle_Size->Dissolution Solid_Dispersion->Dissolution Lipid_Formulation->Dissolution Nanoparticles->Dissolution PK_Study In Vivo Pharmacokinetic Study Dissolution->PK_Study

Caption: Experimental workflow for enhancing this compound bioavailability.

Logical_Relationship cluster_physicochemical Physicochemical Properties cluster_formulation Formulation Strategies cluster_outcome Desired Outcomes Low_Solubility Low Aqueous Solubility Increased_Surface_Area Increased Surface Area (Micronization/Nanonization) Low_Solubility->Increased_Surface_Area Enhanced_Wetting Enhanced Wetting (Surfactants) Low_Solubility->Enhanced_Wetting Amorphous_State Stabilized Amorphous State (Solid Dispersions) Low_Solubility->Amorphous_State High_Lipophilicity High Lipophilicity Lipid_Solubilization Solubilization in Lipids (SEDDS) High_Lipophilicity->Lipid_Solubilization Improved_Dissolution Improved Dissolution Rate Increased_Surface_Area->Improved_Dissolution Enhanced_Wetting->Improved_Dissolution Amorphous_State->Improved_Dissolution Enhanced_Absorption Enhanced Absorption Lipid_Solubilization->Enhanced_Absorption Improved_Dissolution->Enhanced_Absorption Increased_Bioavailability Increased Bioavailability Enhanced_Absorption->Increased_Bioavailability

Caption: Logical relationships in bioavailability enhancement strategies.

Technical Support Center: Interpreting Unexpected Results in AZ1422 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AZ1422.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of variability in my experimental results with this compound?

A1: Variability in experimental outcomes can stem from several factors. These include inconsistencies in cell culture conditions (e.g., passage number, confluency), reagent preparation, and minor deviations in experimental timing. It is also important to consider the possibility of on-target and off-target effects of the compound.[1][2] Off-target effects are unexpected consequences resulting from the drug interacting with unintended molecules or pathways.[1][3]

Q2: My dose-response curve for this compound is not a standard sigmoidal shape. What could this indicate?

A2: A non-sigmoidal dose-response curve can be indicative of several phenomena.[4][5][6] A biphasic or multiphasic curve, for instance, might suggest that this compound has dual effects—perhaps stimulatory at low concentrations and inhibitory at high concentrations.[5] This could also be due to the compound acting on multiple receptors with different sensitivities.[5] It is crucial to expand the range of concentrations tested to fully characterize the dose-response relationship.[7]

Q3: We are observing unexpected toxicity in our cell lines at concentrations where we expect to see a therapeutic effect. What could be the reason?

A3: Unexpected toxicity can be a result of "on-target" or "off-target" effects.[1][2] On-target toxicity occurs when the intended target of this compound is present in normal tissues, and its inhibition leads to adverse effects.[1] Off-target toxicity, on the other hand, is due to the compound affecting other cellular targets.[2][8] A comprehensive understanding of the compound's full spectrum of effects is essential to interpret its efficacy and toxicity profile.[9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound across experiments.

This guide helps you troubleshoot variability in the half-maximal inhibitory concentration (IC50) of this compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Cell Culture Variability Ensure consistent cell passage number, seeding density, and growth phase. Regularly test for mycoplasma contamination.
Reagent Stability Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store aliquots at the recommended temperature.
Assay Protocol Deviations Standardize incubation times, reagent concentrations, and plate reading parameters. Use a positive and negative control in every experiment.
Data Analysis Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50.[10] Ensure sufficient data points are used to define the curve.
Issue 2: this compound shows a weaker than expected effect on the target pathway.

Use this guide if this compound is not producing the anticipated level of inhibition or activation of its intended signaling pathway.

Experimental Workflow for Investigating Weak Target Engagement

G A Start: Weaker than expected effect observed B Verify Compound Integrity and Concentration A->B C Perform Target Engagement Assay (e.g., Western Blot for p-Target) B->C Compound OK D Assess Cellular Uptake of this compound C->D Target not modulated F Conclusion: Identify reason for weak effect C->F Target modulated E Investigate Potential Resistance Mechanisms D->E Low uptake D->F Sufficient uptake E->F Resistance identified

Caption: Troubleshooting workflow for a weak compound effect.

Detailed Methodologies

  • Target Engagement Assay (Western Blot):

    • Treat cells with a range of this compound concentrations for the desired time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target protein.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the ratio of phosphorylated to total target protein.

Issue 3: Observing modulation of an unexpected signaling pathway.

This section will guide you if this compound is affecting a pathway that is not its intended target. This could be an off-target effect.[8]

Hypothetical Scenario: Unexpected Activation of the Rho/ROCK Pathway

The Rho-associated coiled-coil forming kinase (ROCK) signaling pathway is crucial for regulating the cytoskeleton and is involved in cell migration and proliferation.[11] Its unintended activation can have significant cellular consequences.[12]

Signaling Pathway Diagram: Rho/ROCK Pathway

G cluster_0 Cell Membrane RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin Stress Fiber Formation This compound This compound (Hypothetical Off-Target Effect) This compound->RhoA Activates

Caption: Hypothetical off-target activation of the Rho/ROCK pathway by this compound.

Experimental Protocol: Investigating Off-Target Effects on Rho/ROCK

  • Western Blot Analysis:

    • Treat cells with this compound.

    • Probe for phosphorylated Myosin Light Chain (p-MLC), a downstream target of ROCK, to assess pathway activation.

  • Immunofluorescence Microscopy:

    • Treat cells with this compound.

    • Stain for F-actin using phalloidin to visualize changes in the actin cytoskeleton, such as stress fiber formation, which is a hallmark of Rho/ROCK activation.

  • Control Experiments:

    • Use a known ROCK inhibitor (e.g., Y-27632) in combination with this compound to see if the unexpected phenotype is reversed.

Issue 4: this compound appears to affect multiple signaling pathways simultaneously.

This could indicate that this compound is a multi-target agent or that it hits a central node in cellular signaling. For instance, it might affect pathways like JAK/STAT or Akt, which have extensive downstream effects.[13][14]

Logical Relationship Diagram: Multi-Pathway Modulation

G This compound This compound TargetA Primary Target This compound->TargetA On-Target Pathway2 Pathway B (e.g., Akt) This compound->Pathway2 Off-Target Pathway1 Pathway A (e.g., JAK/STAT) TargetA->Pathway1 CellularResponse Observed Cellular Response Pathway1->CellularResponse Pathway2->CellularResponse

References

Technical Support Center: Method Refinement for Long-Term Studies Involving AZ1422

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ1422, a selective inhibitor of Monocarboxylate Transporter 4 (MCT4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Monocarboxylate Transporter 4 (MCT4).[1][2] MCT4 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. In many cancer cells, which exhibit high rates of glycolysis (the Warburg effect), MCT4 plays a crucial role in extruding lactate to maintain intracellular pH and support continued energy production.[3][4] By inhibiting MCT4, this compound blocks lactate efflux, leading to intracellular lactate accumulation, a decrease in intracellular pH (acidification), and subsequent disruption of cancer cell metabolism, which can inhibit cell growth and induce apoptosis.[5][6]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. The compound is typically shipped at ambient temperature and is stable for several weeks under normal shipping conditions.

Q3: What is the typical in vitro concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on available research, a starting point for concentration-response experiments would be in the low nanomolar to micromolar range. For instance, a photoaffinity probe derived from a parent molecule of this compound showed an IC50 of less than 10 nM for inhibiting lactic acid efflux. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How can I confirm that this compound is effectively inhibiting MCT4 in my experimental system?

Several methods can be used to confirm the on-target activity of this compound:

  • Intracellular Lactate Accumulation: A direct consequence of MCT4 inhibition is the buildup of lactate inside the cells. You can measure intracellular lactate levels using commercially available kits. A significant increase in intracellular lactate upon this compound treatment indicates effective target engagement.

  • Extracellular Acidification Rate (ECAR): Cell lines dependent on glycolysis for energy will show a decrease in ECAR upon effective MCT4 inhibition, as the efflux of protons coupled with lactate is blocked. This can be measured using metabolic analyzers.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm the direct binding of this compound to MCT4 in a cellular environment.

  • Western Blot Analysis: While not a direct measure of activity, you can assess the expression levels of MCT4 in your cells of interest.

Troubleshooting Guide

Problem 1: I am not observing a significant anti-proliferative effect of this compound in my cancer cell line.

  • Question: Have you confirmed MCT4 expression in your cell line?

    • Answer: this compound is a selective MCT4 inhibitor. If your cell line does not express MCT4 or expresses it at very low levels, the compound will have limited to no effect. Verify MCT4 protein expression by Western Blot or immunohistochemistry.

  • Question: Is there functional redundancy with other monocarboxylate transporters, such as MCT1?

    • Answer: Some cancer cells co-express both MCT1 and MCT4, which can provide a compensatory mechanism for lactate transport when one is inhibited.[7][8] If your cells express both transporters, you may need to consider a dual inhibition strategy using an MCT1 inhibitor (like AZD3965) in combination with this compound to achieve a significant anti-proliferative effect.[8]

  • Question: Is the experimental duration sufficient for observing an effect?

    • Answer: The effects of metabolic inhibitors can take time to manifest. For long-term studies, ensure that the treatment duration is adequate to observe changes in cell proliferation or viability. Consider extending your experimental timeline and performing time-course experiments.

Problem 2: I am observing high variability in my results between experiments.

  • Question: Are you using a consistent protocol for preparing and storing your this compound stock solutions?

    • Answer: Ensure that your this compound stock solutions are prepared consistently and stored correctly to maintain their stability and activity. Refer to the manufacturer's instructions for recommended solvents and storage conditions.

  • Question: Is the cell passage number consistent across your experiments?

    • Answer: Cell lines can exhibit phenotypic and metabolic changes at high passage numbers. It is advisable to use cells within a defined passage number range for all your experiments to ensure reproducibility.

  • Question: Are your cell culture conditions, particularly glucose concentration and oxygen levels, tightly controlled?

    • Answer: The metabolic state of your cells can influence their sensitivity to MCT4 inhibition. Maintain consistent glucose concentrations in your culture medium and control for hypoxia, as these factors can affect glycolysis rates and MCT4 expression.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₁H₄₀N₂O₆
Molecular Weight 536.67 g/mol
Appearance Solid powder
Purity >98%
Storage (Long-term) -20°C
Storage (Short-term) 0 - 4°C

Table 2: Summary of Expected Experimental Outcomes with this compound Treatment

ParameterExpected Outcome in MCT4-Expressing Cancer CellsRationale
Intracellular Lactate IncreaseBlockade of lactate efflux
Intracellular pH DecreaseAccumulation of lactic acid
Extracellular Acidification Rate (ECAR) DecreaseReduced proton efflux
Cell Proliferation DecreaseDisruption of metabolism and energy production
Apoptosis IncreaseCellular stress due to metabolic crisis

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

  • Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired duration of your long-term study (e.g., 72 hours, 96 hours, or longer, with medium changes as required).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a crystal violet staining assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular Lactate

  • Cell Culture and Treatment: Culture your cells in a 6-well plate to a suitable confluency. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer compatible with lactate assays.

  • Lactate Measurement: Use a commercially available lactate assay kit to measure the lactate concentration in the cell lysates. Follow the manufacturer's instructions for the assay protocol.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Data Normalization: Normalize the lactate concentration to the protein concentration for each sample to account for differences in cell number.

Mandatory Visualization

AZ1422_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose_ext Glucose GLUT GLUT Lactate_ext Lactate Glycolysis Glycolysis GLUT->Glycolysis Glucose uptake Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int LDH-A MCT4 MCT4 Lactate_int->MCT4 H_ion H+ H_ion->MCT4 MCT4->Lactate_ext Lactate Efflux Metabolic_Disruption Metabolic Disruption (pH decrease, Glycolysis inhibition) MCT4->Metabolic_Disruption leads to This compound This compound This compound->MCT4 Inhibition Cell_Growth_Inhibition Cell Growth Inhibition & Apoptosis Metabolic_Disruption->Cell_Growth_Inhibition experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Long-Term Study Execution cluster_analysis Phase 3: Data Analysis & Interpretation Select_Cells Select MCT4-expressing cell line Determine_Conc Determine optimal this compound concentration range (Dose-response) Select_Cells->Determine_Conc Cell_Culture Cell Culture & Treatment (with vehicle control) Incubation Long-term Incubation (e.g., >72h) Cell_Culture->Incubation Data_Collection Data Collection at multiple time points Incubation->Data_Collection Viability_Assay Cell Viability/Proliferation Assay Data_Collection->Viability_Assay Lactate_Assay Intracellular Lactate Measurement Data_Collection->Lactate_Assay Metabolic_Assay Metabolic Analysis (e.g., ECAR) Data_Collection->Metabolic_Assay Data_Interpretation Interpret Results & Troubleshoot Viability_Assay->Data_Interpretation Lactate_Assay->Data_Interpretation Metabolic_Assay->Data_Interpretation troubleshooting_guide Start No significant effect observed Check_MCT4 Is MCT4 expressed? Start->Check_MCT4 Check_MCT1 Is MCT1 co-expressed? Check_MCT4->Check_MCT1 Yes Consider_New_Model Consider a different cell model Check_MCT4->Consider_New_Model No Check_Duration Is the treatment duration sufficient? Check_MCT1->Check_Duration No Dual_Inhibition Consider dual MCT1/MCT4 inhibition Check_MCT1->Dual_Inhibition Yes Extend_Timeline Extend experimental timeline Check_Duration->Extend_Timeline No Success Effect Observed Check_Duration->Success Yes Dual_Inhibition->Success Extend_Timeline->Success

References

Validation & Comparative

Validating the Selectivity of AZ1422 for MCT4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZ1422 with other monocarboxylate transporter (MCT) inhibitors, focusing on its selectivity for MCT4. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction to MCT4 and its Inhibition

Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a proton-coupled transmembrane protein responsible for the efflux of monocarboxylates, primarily lactate, from highly glycolytic cells.[1][2] This transport is crucial for maintaining intracellular pH and sustaining high rates of glycolysis, a metabolic hallmark of many cancer cells.[1] In the tumor microenvironment, the lactate exported by MCT4 contributes to acidification, immune suppression, and metabolic symbiosis between glycolytic and oxidative cancer cells, promoting tumor progression and metastasis.[1][3] Upregulation of MCT4 is often driven by the transcription factor hypoxia-inducible factor-1α (HIF-1α).[4][5] Given its pivotal role in cancer metabolism, MCT4 has emerged as a promising therapeutic target.

This compound is a compound identified as a selective inhibitor of MCT4. Validating its selectivity is critical for its use as a research tool and for potential therapeutic development. This guide compares the inhibitory activity of this compound and other known MCT inhibitors against various MCT isoforms.

Comparative Analysis of MCT Inhibitor Selectivity

The following table summarizes the reported inhibitory constants (IC50 or Ki) of this compound and other MCT inhibitors against MCT1, MCT2, and MCT4. Lower values indicate higher potency. The selectivity for MCT4 is assessed by comparing its inhibitory constant to those for other MCT isoforms.

CompoundTarget(s)MCT1MCT2MCT4Reference(s)
This compound MCT4 (Selective) Data not availableData not availableData not available (Qualitatively described as selective)N/A
VB124 MCT4 (Selective)IC50: 24,000 nMData not availableIC50: 8.6 nM (import), 19 nM (export)[6][7]
MSC-4381 MCT4 (Selective)IC50: >4,000 nMIC50: 638 nMKi: 11 nM, IC50: 77 nM[2][8][9]
AZD0095 MCT4 (Selective)>1000-fold selectivity vs. MCT1Data not availableIC50: 1.3 nM[10]
Syrosingopine MCT1/MCT4 (Dual)IC50: 2,500 nMData not availableIC50: 40 nM
AR-C155858 MCT1/MCT2Ki: 2.3 nMKi: <10 nMNo activity[4]
AZD3965 MCT1/MCT2Ki: 1.6 nMKi: ~9.6 nM (6-fold selective for MCT1)No activity at 10 µM
BAY-8002 MCT1/MCT2IC50: 85 nM~5-fold less potent vs. MCT1No inhibition
α-Cyano-4-hydroxycinnamic acid (α-CHCA) MCT1/MCT2/MCT410-fold selective for MCT1 over other MCTsKi values are 5-10 times higher than for MCT1Ki values are 5-10 times higher than for MCT1

Experimental Protocols

The validation of MCT inhibitor selectivity typically involves cell-based assays that measure the transport of lactate. Below are generalized methodologies for two common approaches.

Radiolabeled Lactate Uptake Assay

This method directly measures the influx of a radiolabeled monocarboxylate, such as 14C-lactate, into cells expressing the target MCT isoform.

Protocol Outline:

  • Cell Culture: Culture cells engineered to overexpress a specific MCT isoform (e.g., MCT1, MCT2, or MCT4) in appropriate multi-well plates.

  • Inhibitor Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test inhibitor (e.g., this compound) in a buffer solution for a defined period.

  • Lactate Uptake: Initiate the transport assay by adding a solution containing a known concentration of 14C-labeled lactate.

  • Termination and Lysis: After a short incubation period, rapidly wash the cells with ice-cold buffer to stop the transport and remove extracellular radiolabel. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of intracellular 14C-lactate using a scintillation counter.

  • Data Analysis: Determine the rate of lactate uptake at each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Intracellular pH-Based Assay using Fluorescent Dyes

This assay relies on the co-transport of protons with lactate by MCTs. The influx of lactate leads to a decrease in intracellular pH (pHi), which can be monitored using pH-sensitive fluorescent dyes like BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) or SNARF-5.

Protocol Outline:

  • Cell Culture and Dye Loading: Culture cells expressing the target MCT isoform on a suitable plate for fluorescence measurements. Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM, the acetoxymethyl ester form of BCECF).

  • Inhibitor Incubation: Pre-incubate the dye-loaded cells with the test inhibitor at various concentrations.

  • Lactate-Induced Acidification: Measure the baseline fluorescence and then add a lactate-containing solution to initiate transport. The co-transport of protons will cause a rapid decrease in pHi, leading to a change in the fluorescence of the dye.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorescence plate reader or microscope.

  • Data Analysis: The initial rate of pHi decrease is proportional to the MCT activity. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Visualizing MCT4's Role and Experimental Validation

To better understand the context of MCT4 inhibition and the experimental workflow for its validation, the following diagrams are provided.

G cluster_0 Tumor Microenvironment (Acidic) cluster_1 Glycolytic Cancer Cell Extracellular Lactate Extracellular Lactate H+ H+ MCT4 MCT4 H+->MCT4 Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Lactate->MCT4 MCT4->Extracellular Lactate Lactate Efflux HIF-1α HIF-1α HIF-1α->MCT4 upregulates Hypoxia Hypoxia Hypoxia->HIF-1α stabilizes

MCT4-mediated lactate efflux from a cancer cell.

G Start Start Cell_Culture Culture cells expressing specific MCT isoform Start->Cell_Culture Inhibitor_Incubation Incubate with This compound (various conc.) Cell_Culture->Inhibitor_Incubation Assay Select Assay Inhibitor_Incubation->Assay Radiolabeled_Assay Add 14C-Lactate Assay->Radiolabeled_Assay Radiometric pH_Assay Load with pH-sensitive dye & add Lactate Assay->pH_Assay Fluorometric Measure_Uptake Measure intracellular 14C-Lactate Radiolabeled_Assay->Measure_Uptake Measure_pH Monitor fluorescence change (pHi decrease) pH_Assay->Measure_pH Analysis Calculate IC50 values Measure_Uptake->Analysis Measure_pH->Analysis End End Analysis->End

Workflow for validating MCT inhibitor selectivity.

References

A Comparative Guide to the Efficacy of AZ1422 and Other MCT4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monocarboxylate transporter 4 (MCT4) inhibitor AZ1422 with other notable alternatives in the field. The information presented is supported by available experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.

Introduction to MCT4 Inhibition

Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a crucial transmembrane protein responsible for the efflux of lactate and other monocarboxylates from highly glycolytic cells. In the context of cancer, MCT4 plays a pivotal role in maintaining intracellular pH homeostasis in tumor cells that exhibit the Warburg effect, a state of increased glycolysis even in the presence of oxygen. By expelling lactate, cancer cells avoid intracellular acidification and create an acidic tumor microenvironment that promotes tumor progression, metastasis, and immunosuppression. Inhibition of MCT4 is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and enhance anti-tumor immunity.

Comparative Efficacy of MCT4 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected MCT4 inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the provided values should be interpreted with consideration of the different assays and cell lines used.

InhibitorTypeTarget(s)IC50 (MCT4)Cell Line / Assay Conditions
This compound Carboxylic CompoundSelective MCT4Not Publicly AvailableDeveloped as a selective probe for MCT4.
AZD0095 Non-carboxylic CompoundSelective MCT41.3 nM (biochemical); 1-3 nM (cellular)SKBr3 and NCI-H358 cells (lactate efflux assay).[1]
VB124 Small MoleculeSelective MCT48.6 nM (lactate import); 19 nM (lactate export)MDA-MB-231 cells.[2]
MSC-4381 Chemical ProbeSelective MCT477 nMMDA-MB-231 cells.[3]
Syrosingopine Antihypertensive DrugDual MCT1/MCT4~40 nMHAP1 cells.[4]
Bindarit Anti-inflammatory AgentMCT4Ki: 30.2 µM---

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is another measure of inhibitor potency.

Experimental Protocols

Accurate assessment of MCT4 inhibition requires robust experimental methodologies. Below are detailed protocols for key experiments commonly cited in the evaluation of MCT4 inhibitors.

Cellular Lactate Efflux Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the export of lactate from cells.

Materials:

  • Cancer cell line with high MCT4 expression (e.g., MDA-MB-231, HCT116)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • MCT4 inhibitor compounds (e.g., this compound, AZD0095)

  • L-Lactate Assay Kit (Colorimetric)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Compound Treatment: On the day of the assay, remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentrations of the MCT4 inhibitor or vehicle control.

  • Induction of Lactate Production: To stimulate lactate production, cells can be cultured under hypoxic conditions or in a high-glucose medium for a defined period (e.g., 2-4 hours).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Lactate Measurement: Determine the lactate concentration in the supernatant using a colorimetric L-Lactate Assay Kit according to the manufacturer's instructions.[5][6][7][8][9] The principle of this assay is the oxidation of lactate by lactate dehydrogenase, which generates a product that reacts with a probe to produce a colorimetric signal.[5]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[5] Calculate the percentage of lactate efflux inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Radiolabeled Lactate Uptake Assay

This method provides a direct measure of lactate transport across the cell membrane.

Materials:

  • Cancer cell line with high MCT4 expression

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • L-[14C]-lactic acid (radiolabeled lactate)

  • MCT4 inhibitor compounds

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture cells to confluency in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with HBSS and pre-incubate them with the MCT4 inhibitor or vehicle control in HBSS for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lactate Uptake: Initiate the uptake by adding HBSS containing L-[14C]-lactic acid and the respective inhibitor or vehicle.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold HBSS to stop the transport process.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Calculate the percentage of inhibition of lactate uptake for each inhibitor concentration relative to the vehicle control. Determine the IC50 value as described in the previous protocol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by MCT4 inhibition and a typical experimental workflow for comparing inhibitor efficacy.

MCT4_Signaling_Pathway cluster_cell Glycolytic Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT4 MCT4 Lactate_in->MCT4 Efflux H_in H+ H_in->MCT4 Efflux Lactate_out Extracellular Lactate MCT4->Lactate_out H_out H+ (Acidosis) MCT4->H_out This compound This compound & Other Inhibitors This compound->MCT4 Immune_Cell Immune Cell (e.g., T Cell) Lactate_out->Immune_Cell Suppression H_out->Immune_Cell Suppression Angiogenesis Angiogenesis H_out->Angiogenesis Promotion Metastasis Metastasis H_out->Metastasis Promotion

Caption: MCT4 signaling pathway and the effect of inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_invivo In Vivo Validation (Optional) cluster_analysis Data Analysis & Comparison Cell_Culture 1. Cell Line Selection (High MCT4 Expression) Inhibitor_Prep 2. Inhibitor Stock Preparation Cell_Culture->Inhibitor_Prep Lactate_Assay 3. Lactate Efflux/Uptake Assay (IC50 Determination) Inhibitor_Prep->Lactate_Assay Viability_Assay 4. Cell Viability/ Apoptosis Assay Lactate_Assay->Viability_Assay Xenograft 5. Xenograft Tumor Model Viability_Assay->Xenograft Data_Analysis 8. Comparative Analysis of Efficacy and Potency Viability_Assay->Data_Analysis Treatment 6. Inhibitor Treatment Xenograft->Treatment Tumor_Analysis 7. Tumor Growth & Biomarker Analysis Treatment->Tumor_Analysis Tumor_Analysis->Data_Analysis

Caption: Experimental workflow for comparing MCT4 inhibitors.

Conclusion

The development of potent and selective MCT4 inhibitors represents a significant advancement in targeting cancer metabolism. While this compound is a valuable research tool as a selective MCT4 probe, newer compounds such as AZD0095 and VB124 have demonstrated high potency in cellular assays. The choice of inhibitor will depend on the specific research question, the experimental model, and the desired balance between selectivity and potency. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of MCT4 inhibition.

References

Cross-Validation of AZ1422's Mechanism of Action as a Selective MCT4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of AZ1422, a selective inhibitor of Monocarboxylate Transporter 4 (MCT4), with other known MCT inhibitors. The following data and experimental protocols support the cross-validation of this compound's mechanism of action, offering researchers, scientists, and drug development professionals a thorough resource for evaluating its potential in cancer research.

Introduction to this compound and MCT4 Inhibition

This compound has been identified as a selective and potent inhibitor of MCT4, a key transporter of lactate and other monocarboxylates out of highly glycolytic cells.[1][2] In the tumor microenvironment, elevated MCT4 expression is associated with increased lactate efflux, leading to acidification of the extracellular space, which promotes tumor growth, invasion, and immune evasion.[3][4] Therefore, inhibiting MCT4 is a promising therapeutic strategy in oncology. This guide will compare this compound with other MCT inhibitors, detail the experimental validation of its mechanism, and illustrate the relevant signaling pathways.

Comparative Analysis of MCT Inhibitors

The following table summarizes the quantitative data for this compound and other notable MCT inhibitors, providing a basis for comparison of their potency and selectivity.

Compound Target(s) IC₅₀ / Kᵢ (nM) Selectivity Key Features Reference
This compound MCT4 Data not publicly available in detail, described as potent and selectiveSelective for MCT4A cellular optimized hit confirmed as a direct MCT4 target.[1]
AZD3965 MCT1/MCT2Kᵢ: 1.6 (MCT1)~6-fold selective for MCT1 over MCT2; no inhibition of MCT4 at 10 µM.Orally bioavailable; in clinical trials for solid tumors and lymphomas.[5][6]
AR-C155858 MCT1/MCT2Kᵢ: 2.3 (MCT1)Potent MCT1/2 inhibitor; no significant MCT4 inhibition.Predecessor to AZD3965 with lower oral bioavailability.[5][6]
MSC-4381 MCT4IC₅₀ in the low nM rangeHighly potent and selective for MCT4.Used in preclinical studies to investigate the effects of selective MCT4 blockade.[7]
VB124 MCT4Potency data not specified, but identified as selective for MCT4 over MCT1.Selective for MCT4.Shown to impair glycolysis-dependent proliferation.[8]
Syrosingopine MCT1/MCT4Potency data not specified, described as a dual inhibitor.Dual inhibitor of MCT1 and MCT4.Investigated for its anti-tumor effects, particularly in combination with metformin.[9]
α-Cyano-4-hydroxycinnamic acid (CHC) MCT1, MCT2, MCT4Micromolar rangeNon-specific inhibitor.Commonly used as a research tool but has off-target effects, including inhibition of the mitochondrial pyruvate carrier.[6][10]
BAY-8002 MCT1/MCT2Potency data not specified, described as a potent dual inhibitor.Dual inhibitor of MCT1/2 with no off-target effect on MCT4.Particularly effective in large B-cell lymphoma cells lacking MCT4 expression.[9]

Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for key experiments typically used to validate the mechanism of action of an MCT4 inhibitor like this compound.

Lactate Efflux Assay

This assay directly measures the ability of a compound to inhibit the transport of lactate out of cancer cells.

  • Cell Culture: Cancer cell lines with high endogenous MCT4 expression (e.g., MDA-MB-231) are cultured to 80-90% confluency in 96-well plates.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 1-3 hours).

  • Glycolysis Stimulation: To induce lactate production, the culture medium is replaced with a high-glucose medium.

  • Lactate Measurement: At different time points, aliquots of the extracellular medium are collected. The concentration of lactate is measured using a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase activity), with absorbance read on a microplate reader.

  • Data Analysis: The rate of lactate efflux is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement between the inhibitor and the target protein in a cellular context.

  • Cell Treatment: Intact cells are treated with the test compound or vehicle.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (MCT4) at each temperature is quantified by Western blotting or other protein detection methods.

  • Analysis: Ligand binding stabilizes the target protein, resulting in a shift in its melting curve to higher temperatures. This shift confirms direct binding of the inhibitor to MCT4.

In Vivo Tumor Growth Inhibition Studies

These studies assess the therapeutic efficacy of the MCT4 inhibitor in a living organism.

  • Xenograft Model: Human cancer cells with high MCT4 expression are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally or via injection daily or on a specified schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis, or measurement of intratumoral lactate levels).

  • Data Analysis: Tumor growth curves are plotted for each group to evaluate the anti-tumor efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by MCT4 inhibition and a typical experimental workflow for validating an MCT4 inhibitor.

MCT4_Signaling_Pathway MCT4 Signaling Pathway in Cancer cluster_Cell Glycolytic Cancer Cell cluster_TME Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in H_in H+ Pyruvate->H_in Lactate_in->Glycolysis Feedback Inhibition MCT4 MCT4 Lactate_in->MCT4 H_in->MCT4 Lactate_out Extracellular Lactate MCT4->Lactate_out Efflux H_out H+ MCT4->H_out Efflux Acidosis Acidosis Lactate_out->Acidosis H_out->Acidosis Immune_Suppression Immune Suppression Acidosis->Immune_Suppression Angiogenesis Angiogenesis Acidosis->Angiogenesis Metastasis Metastasis Acidosis->Metastasis This compound This compound This compound->MCT4 Inhibition

Caption: Role of MCT4 in cancer cell metabolism and its inhibition by this compound.

Experimental_Workflow Workflow for this compound Mechanism of Action Validation cluster_vitro In Vitro Validation cluster_vivo In Vivo Validation Lactate_Assay Lactate Efflux Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (Direct Target Engagement) Lactate_Assay->CETSA Cell_Viability Cell Viability Assays (Effect on Proliferation) CETSA->Cell_Viability Xenograft Tumor Xenograft Model Cell_Viability->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy->PK_PD Conclusion Mechanism Confirmed: Selective MCT4 Inhibitor PK_PD->Conclusion Start Compound Synthesis (this compound) Start->Lactate_Assay

Caption: Experimental workflow for validating this compound as an MCT4 inhibitor.

References

AZ1422: Data Not Available for Comparison with Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "AZ1422" has yielded no publicly available information regarding its mechanism of action, targeted signaling pathways, or its stage of development in the context of cancer therapy. Consequently, a direct comparison of this compound to current standard-of-care cancer treatments is not possible at this time.

The scientific and clinical trial databases do not contain entries for a compound designated as this compound. It is possible that "this compound" is a misnomer, an internal development code that has not been publicly disclosed, or a compound that has been discontinued in early-stage research.

Without foundational data on this compound, including preclinical efficacy, safety profiles, and the specific cancer types it is intended to treat, any attempt to create a comparison guide with established therapies would be purely speculative and would not meet the required standards of scientific and professional rigor.

Researchers, scientists, and drug development professionals seeking information on novel cancer therapies are encouraged to consult peer-reviewed scientific literature and public clinical trial registries for validated and up-to-date information on specific compounds of interest. Should information on this compound become publicly available, a thorough comparison to standard-of-care therapies could then be conducted.

Validating Biomarkers for Predicting Response to AZ1422: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the investigational drug "AZ1422" and its potential variant "AZD1422" did not yield specific information on a compound with this identifier. The following guide is based on a hypothetical scenario where this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy. This allows for the presentation of a framework for biomarker validation that can be adapted once the specific target and mechanism of action of this compound are clarified.

Researchers and clinicians in drug development are continually seeking robust biomarkers to predict patient response to targeted therapies. This guide provides a comparative framework for validating biomarkers for a hypothetical inhibitor, this compound, which is presumed to target the PI3K/Akt/mTOR pathway. The content herein is intended for researchers, scientists, and drug development professionals.

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, we will assume this compound is a selective inhibitor of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Below is a diagram illustrating the hypothetical target pathway of this compound.

AZ1422_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Potential Biomarkers for Predicting Response

The selection of biomarkers for a targeted therapy like this compound would focus on components of the target pathway and downstream effectors. Potential biomarkers can be categorized as follows:

  • Genomic Biomarkers: Mutations or amplifications in genes within the PI3K/Akt/mTOR pathway (e.g., PIK3CA, PTEN, AKT1).

  • Transcriptomic Biomarkers: Gene expression signatures associated with pathway activation.

  • Proteomic Biomarkers: Protein expression or phosphorylation status of key signaling nodes (e.g., p-Akt, p-S6).

  • Metabolic Biomarkers: Changes in metabolic profiles resulting from pathway inhibition.

Comparative Data on Biomarker Performance

The following tables summarize hypothetical data comparing the performance of different biomarker strategies in predicting response to this compound.

Table 1: Comparison of Genomic Biomarkers in Predicting Response to this compound

BiomarkerPredictive Value (AUC)SensitivitySpecificityAssociated Cancers
PIK3CA mutations0.7565%80%Breast, Colorectal
PTEN loss0.6855%75%Glioblastoma, Prostate
AKT1 E17K mutation0.8270%85%Breast, Ovarian

Table 2: Comparison of Proteomic Biomarkers in Predicting Response to this compound

BiomarkerAssay TypePredictive Value (AUC)AdvantagesDisadvantages
p-Akt (S473)Immunohistochemistry (IHC)0.72Widely available, cost-effectiveSubjectivity in scoring, pre-analytical variability
p-S6 (S235/236)IHC / Western Blot0.65Reflects mTORC1 activityLess direct measure of PI3K/Akt signaling
Protein Panel (multiplex)Mass Spectrometry0.85High-throughput, quantitativeHigh cost, complex data analysis

Experimental Protocols for Biomarker Validation

Detailed and standardized experimental protocols are crucial for the validation of predictive biomarkers.

Protocol 1: PIK3CA Mutation Analysis by Digital Droplet PCR (ddPCR)
  • DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue using a commercially available kit.

  • ddPCR Assay: Utilize a ddPCR system with specific primer/probe sets for common PIK3CA hotspot mutations (e.g., E545K, H1047R).

  • Data Analysis: Determine the fractional abundance of mutant alleles to classify samples as mutation-positive or -negative.

Protocol 2: Phospho-Akt (S473) Immunohistochemistry
  • Tissue Preparation: Section FFPE tumor tissue at 4-5 µm thickness.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.

  • Staining: Incubate with a validated primary antibody against p-Akt (S473), followed by a secondary antibody and chromogenic detection system.

  • Scoring: Evaluate the percentage of positive tumor cells and staining intensity to generate an H-score.

Experimental Workflow for Biomarker Validation

The following diagram outlines a typical workflow for validating a predictive biomarker for this compound.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Genomics, Proteomics) Preclinical Preclinical Validation (Cell lines, PDX models) Discovery->Preclinical Assay Assay Development & Optimization Preclinical->Assay Clinical Clinical Validation (Retrospective & Prospective Studies) Assay->Clinical Regulatory Regulatory Submission & Approval Clinical->Regulatory

Caption: A streamlined workflow for biomarker validation.

Conclusion

The successful development of a targeted therapy like this compound is intrinsically linked to the co-development of predictive biomarkers. This guide provides a foundational framework for the comparative validation of such biomarkers, assuming a PI3K/Akt/mTOR inhibitory mechanism. A multi-faceted approach, integrating genomic, transcriptomic, and proteomic data, will be essential to identify and validate the most robust biomarkers to guide patient selection and optimize the clinical utility of this compound. Once the specific molecular identity and mechanism of this compound are available, this framework can be tailored to generate a more targeted and definitive comparison guide.

A head-to-head comparison of AZ1422 with other metabolic inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer metabolism research, targeting the metabolic adaptations of tumor cells has emerged as a promising therapeutic strategy. One key aspect of this adaptation is the reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, which leads to the production and efflux of large amounts of lactate. This process is mediated by monocarboxylate transporters (MCTs), making them attractive targets for anticancer drug development. This guide provides a head-to-head comparison of AZ1422, a selective inhibitor of MCT4, with other notable metabolic inhibitors: AZD3965, a selective MCT1 inhibitor, and α-Cyano-4-hydroxycinnamic acid (CHC), a pan-MCT inhibitor.

Executive Summary

This comparison guide delves into the preclinical data available for this compound, AZD3965, and CHC, focusing on their mechanism of action, inhibitory potency, and effects on cancer cell metabolism and viability. The information is presented in a structured format to facilitate a clear and objective comparison for researchers and drug development professionals.

Inhibitor Profiles

InhibitorTarget(s)SelectivityKey Features
This compound MCT4Selective for MCT4A potent and selective tool for studying the role of MCT4 in cancer metabolism.[1]
AZD3965 MCT1 (and MCT2)Selective for MCT1 over MCT2, with no significant activity against MCT3 or MCT4.[2][3]A first-in-class MCT1 inhibitor that has entered clinical trials.[4]
α-Cyano-4-hydroxycinnamic acid (CHC) MCT1, MCT2, MCT4Pan-inhibitor of MCTs, also inhibits the mitochondrial pyruvate carrier (MPC).[2][5]A widely used tool compound for studying monocarboxylate transport.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the available quantitative data for each inhibitor, providing a basis for comparing their potency and effects on cancer cells. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Inhibitory Potency (IC50/Ki)
InhibitorTargetAssayIC50/KiCell Line/SystemReference
This compound MCT4Lactate Efflux AssayData not publicly availableSKBr3 cells[6]
AZD3965 MCT1Radioligand BindingKi = 1.6 nMHuman MCT1
MCT1Lactate EffluxIC50 = 5.12 nMRaji cells[2]
MCT2-~6-fold less potent than for MCT1-[3]
α-Cyano-4-hydroxycinnamic acid (CHC) MCT1Pyruvate TransportIC50 = 1.5 µMRat heart mitochondria[7]
MCTsL-lactate UptakeIC50 = 7.57 mM4T1 cells[8]
Table 2: Effects on Cancer Cell Viability (IC50)
InhibitorCell LineCancer TypeIC50AssayReference
AZD3965 RajiBurkitt's Lymphoma12 nMCell Growth[9]
4T1Breast Cancer22.2 nMCell Growth[8]
α-Cyano-4-hydroxycinnamic acid (CHC) 4T1Breast Cancer6.16 mMCell Growth[8]
U251GlioblastomaVaries (mM range)SRB Assay[10]
MCF-7, T47D, MDA-231Breast CancerDose-dependent decreaseMTT Assay[11]
Table 3: Impact on Lactate Transport
InhibitorEffectCell LineObservationsReference
This compound Inhibition of lactate effluxSKBr3Used as a probe to screen for and confirm MCT4 as a target.[6]
AZD3965 Inhibition of lactate effluxRajiLeads to intracellular lactate accumulation.[2]
Inhibition of lactate uptake and effluxVariousCan be compensated by MCT4 upregulation in some cells.[4]
α-Cyano-4-hydroxycinnamic acid (CHC) Inhibition of lactate uptake4T1Inhibits L-lactate uptake.[8]
Inhibition of lactate transportVariousNon-specific inhibition of MCTs.[8]

Signaling Pathways and Mechanisms of Action

The inhibition of MCTs leads to a disruption of lactate flux, resulting in significant alterations in cancer cell metabolism and signaling. The following diagrams illustrate the key pathways affected by MCT1 and MCT4 inhibition.

MCT4_Inhibition cluster_cell Glycolytic Cancer Cell cluster_downstream Downstream Effects Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis enters cell Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A MCT4 MCT4 Lactate->MCT4 efflux Intracellular_Lactate Increased Intracellular Lactate This compound This compound This compound->MCT4 inhibits Extracellular_Lactate Extracellular_Lactate MCT4->Extracellular_Lactate H+ Intracellular_pH Decreased Intracellular pH (Acidosis) Intracellular_Lactate->Intracellular_pH ROS_Production Increased ROS Production Intracellular_Lactate->ROS_Production Glycolysis_Inhibition Feedback Inhibition of Glycolysis Intracellular_pH->Glycolysis_Inhibition Apoptosis Induction of Apoptosis ROS_Production->Apoptosis

Figure 1: Simplified signaling pathway of MCT4 inhibition by this compound.

MCT1_Inhibition cluster_cell Oxidative Cancer Cell cluster_downstream Downstream Effects Extracellular_Lactate Extracellular Lactate MCT1 MCT1 Extracellular_Lactate->MCT1 influx AZD3965 AZD3965 AZD3965->MCT1 inhibits Intracellular_Lactate Decreased Intracellular Lactate MCT1->Intracellular_Lactate H+ Pyruvate_Production Decreased Pyruvate Production Intracellular_Lactate->Pyruvate_Production TCA_Cycle Reduced TCA Cycle Activity Pyruvate_Production->TCA_Cycle Cell_Growth Inhibition of Cell Growth TCA_Cycle->Cell_Growth

Figure 2: Simplified signaling pathway of MCT1 inhibition by AZD3965.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of metabolic inhibitors. Below are representative protocols for key assays used to characterize the inhibitors discussed in this guide.

Lactate Transport Assay (Using Radiolabeled Lactate)

This assay measures the uptake of radiolabeled L-lactate into cancer cells to determine the inhibitory effect of compounds on MCTs.

Materials:

  • Cancer cell line of interest (e.g., 4T1, Raji)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • [¹⁴C]-L-Lactate

  • Inhibitors (this compound, AZD3965, CHC)

  • Scintillation cocktail and vials

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Inhibitor Pre-incubation: On the day of the assay, wash the cells with PBS. Pre-incubate the cells with various concentrations of the inhibitor (e.g., 0-10 µM) in assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 6.0 to provide a proton gradient) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lactate Uptake: Initiate lactate uptake by adding assay buffer containing [¹⁴C]-L-Lactate (e.g., 0.5 µCi/mL) and the respective inhibitor concentrations.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Plot the percentage of lactate uptake inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the effect of metabolic inhibitors on cell viability by measuring the metabolic activity of the cells.[12]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Inhibitors (this compound, AZD3965, CHC)

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[13]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[12]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.[14]

Intracellular Lactate Measurement

This protocol describes a method to quantify the concentration of lactate within cancer cells following treatment with metabolic inhibitors.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Inhibitors (this compound, AZD3965, CHC)

  • Cold methanol/water (80:20)

  • Cell scrapers

  • Centrifuge

  • Lactate assay kit (e.g., enzymatic assay based on lactate dehydrogenase)

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with inhibitors for the specified time.

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol to the culture dish.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.

  • Lactate Assay: Reconstitute the dried metabolites in the assay buffer provided by the lactate assay kit. Follow the manufacturer's instructions to measure the lactate concentration. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the amount of lactate.[15][16]

  • Data Normalization: Normalize the lactate concentration to the total protein content or cell number from a parallel plate.

Conclusion

This compound, as a selective MCT4 inhibitor, represents a valuable tool for dissecting the specific role of MCT4 in cancer metabolism. Its comparison with the clinically relevant MCT1 inhibitor, AZD3965, and the widely used pan-MCT inhibitor, CHC, highlights the distinct and overlapping roles of different MCT isoforms in supporting tumor growth. While direct comparative studies are limited, the available data suggest that the choice of inhibitor will depend on the specific research question and the metabolic profile of the cancer model being investigated. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting lactate transport in cancer.

References

A Comparative Guide to the Specificity of JAK2 Inhibitors in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The initially requested topic concerned "AZ1422". Our research indicates that this compound is recognized as an inhibitor of the monocarboxylate transporter 4 (MCT4), not a kinase inhibitor. We suspect the query may have contained a typographical error. Consequently, this guide will focus on AZD1480 , a well-characterized ATP-competitive inhibitor of Janus kinase 2 (JAK2), to fulfill the core requirements of a comparative guide on kinase inhibitor specificity.

This guide provides a detailed comparison of the JAK2 inhibitor AZD1480 with other clinically relevant JAK inhibitors, Ruxolitinib and Fedratinib. The specificity of these small molecules is assessed through quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in oncology and inflammatory diseases.

Comparative Analysis of JAK Inhibitor Specificity

The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their specificity. Off-target effects can lead to unforeseen side effects, while a broader activity profile can sometimes be leveraged for therapeutic benefit in different contexts. The following table summarizes the inhibitory activity (IC50) of AZD1480, Ruxolitinib, and Fedratinib against various kinases, providing a quantitative comparison of their specificity.

Data Presentation

Target KinaseAZD1480 IC50 (nM)Ruxolitinib IC50 (nM)Fedratinib IC50 (nM)
JAK1 1.3[1]3.3[2][3][4]~105 (35-fold less active than against JAK2)[5][6]
JAK2 <0.4[1]2.8[2][3][4]3[7][8][9]
JAK3 >1000 (significant selectivity over JAK3)[10]428[2]>900 (>300-fold less active than against JAK2)[5][6]
TYK2 -19[2]~405 (135-fold less active than against JAK2)[5][6]
FLT3 --15[5][6][11]
RET --48[6]
Aurora Kinases Induces G2/M arrest and cell death at 5µM by inhibiting Aurora kinases[1][12]--
TRK Family (A, B, C) Equipotent against TRK family[13]--
ALK Inhibits[14]--
LTK Inhibits[14]--
FGFR1-3 Inhibits[14]--

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

The assessment of kinase inhibitor specificity relies on a variety of robust experimental techniques. Below are detailed methodologies for two key experiments: Kinome Profiling and Cellular Thermal Shift Assay (CETSA).

Kinome Profiling

Objective: To determine the selectivity of a kinase inhibitor across a broad panel of kinases (the kinome).

Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., AZD1480) in DMSO. A series of dilutions are then made to achieve the desired final concentrations for the assay.

  • Kinase Panel: A panel of recombinant human kinases is used. These panels can range from a few dozen to several hundred kinases, representing the diversity of the human kinome.

  • Assay Format: A common format is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.

    • Reaction Mixture: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, and a buffer solution with cofactors (e.g., MgCl2).

    • Inhibitor Addition: The test inhibitor at various concentrations is added to the reaction mixtures. A DMSO control (no inhibitor) is also included.

    • Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).

    • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination and Detection:

    • The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the reaction mixture onto a filter membrane that captures the substrate.

    • Unincorporated radiolabeled ATP is washed away.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis:

    • The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the DMSO control.

    • IC50 values are determined by fitting the data to a dose-response curve.

    • The results are often visualized as a "kinome map" or "tree spot" diagram, which graphically represents the inhibitor's binding affinity and selectivity across the kinome.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of a kinase inhibitor within a cellular context by measuring changes in the thermal stability of the target protein.

Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line to a suitable confluence.

    • Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO).

    • Incubate the cells for a sufficient time to allow for compound uptake and target binding.

  • Heat Treatment:

    • The treated cell suspensions are aliquoted and subjected to a temperature gradient using a thermal cycler. A range of temperatures is used, typically from 37°C to 65°C.

    • The cells are heated for a short period (e.g., 3 minutes) at each temperature, followed by a cooling step.

  • Cell Lysis and Protein Extraction:

    • The cells are lysed to release the cellular proteins. This can be achieved through various methods, including freeze-thaw cycles, sonication, or the use of lysis buffers.

    • The cell lysates are then centrifuged at high speed to separate the soluble protein fraction from the precipitated (denatured) proteins and cell debris.

  • Protein Quantification and Detection:

    • The supernatant containing the soluble protein fraction is collected.

    • The concentration of the target protein in the soluble fraction is quantified. This is typically done by Western blotting using an antibody specific to the target kinase. Other methods like mass spectrometry or specific protein quantification assays can also be used.

  • Data Analysis:

    • The amount of soluble target protein at each temperature is quantified and plotted to generate a "melting curve".

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.

    • The magnitude of the thermal shift can be used to assess the potency of target engagement in a cellular environment.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. AZD1480, Ruxolitinib, and Fedratinib all target kinases within this pathway.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) JAK->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation pSTAT_in p-STAT pSTAT->pSTAT_in Gene Target Gene Transcription AZD1480 AZD1480 AZD1480->JAK Inhibition DNA DNA pSTAT_in->DNA 5. Binding DNA->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of AZD1480.

Experimental Workflow for Assessing Kinase Inhibitor Specificity

The process of characterizing the specificity of a new kinase inhibitor involves a multi-step workflow, starting from broad screening and moving towards more focused cellular and in vivo validation.

Kinase_Inhibitor_Workflow Start New Kinase Inhibitor KinomeScan Kinome-wide Profiling (e.g., Radiometric Assay) Start->KinomeScan IdentifyTargets Identify On- and Off-Targets KinomeScan->IdentifyTargets CETSA Cellular Thermal Shift Assay (CETSA) IdentifyTargets->CETSA Validate Target Engagement WesternBlot Western Blot for Downstream Signaling IdentifyTargets->WesternBlot Assess Pathway Modulation CellularAssays Cell-based Assays (Proliferation, Apoptosis) CETSA->CellularAssays WesternBlot->CellularAssays InVivo In Vivo Models (Xenografts) CellularAssays->InVivo End Specificity Profile Established InVivo->End

Caption: A general experimental workflow for assessing kinase inhibitor specificity.

References

AZ1422: A Reproducibility and Comparative Guide for a Selective MCT4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental findings for AZ1422, a selective inhibitor of Monocarboxylate Transporter 4 (MCT4). The data is presented to allow for objective comparison with alternative MCT4 inhibitors, supported by detailed experimental protocols for key assays.

This compound has been identified as a potent and selective inhibitor of MCT4, a transporter protein crucial for the efflux of lactic acid from highly glycolytic cells, such as those found in many cancerous tumors.[1] By blocking MCT4, this compound disrupts the metabolic processes that allow cancer cells to thrive in an acidic tumor microenvironment. This guide summarizes the key experimental data for this compound and compares it with other known MCT4 inhibitors, providing a framework for reproducible research in this area.

Comparative Analysis of MCT4 Inhibitors

The following table summarizes the reported potency of this compound and other selective MCT4 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
This compound MCT4Lactic Acid EffluxData not publicly availableKawatkar A, et al. 2023
AZD0095MCT4Cellular Activity1-3Critchlow SE, et al. 2019[2]
AZD0095MCT4Lactate Efflux1.3NCI-H358Goldberg FW, et al. 2022[3][4]
VB124MCT4Lactate Import8.6MDA-MB-231MedchemExpress[5]
VB124MCT4Lactate Export19MDA-MB-231MedchemExpress[5]

Note: Specific quantitative data for this compound's IC50 in a lactic acid efflux assay was not available in the primary publication's abstract. Researchers are encouraged to consult the full publication for detailed figures.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's function, it is important to visualize the MCT4 signaling pathway and the experimental workflows used to characterize this inhibitor.

MCT4_Signaling_Pathway MCT4 Signaling Pathway in Cancer Cells cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate H+ H+ Pyruvate->H+ MCT4 MCT4 (SLC16A3) Lactate->MCT4 Intracellular Acidification Intracellular Acidification Lactate->Intracellular Acidification H+->MCT4 H+->Intracellular Acidification Extracellular Space Extracellular Space MCT4->Extracellular Space Lactate & H+ Efflux This compound This compound This compound->MCT4 Apoptosis Apoptosis Intracellular Acidification->Apoptosis

Caption: MCT4 facilitates the efflux of lactate and protons from glycolytic cancer cells, preventing intracellular acidification and promoting survival. This compound inhibits this process.

Experimental_Workflow Workflow for Characterizing this compound cluster_0 Target Identification & Validation cluster_1 Mechanism of Action Studies Cell-based Screen Cell-based Screen Hit Compound Hit Compound Cell-based Screen->Hit Compound Lead Optimization Lead Optimization Hit Compound->Lead Optimization This compound This compound Lead Optimization->this compound Lactic Acid Efflux Assay Lactic Acid Efflux Assay This compound->Lactic Acid Efflux Assay Test Compound CETSA CETSA Lactic Acid Efflux Assay->CETSA Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Photoaffinity Probe Labeling Photoaffinity Probe Labeling CETSA->Photoaffinity Probe Labeling

Caption: The experimental workflow for the discovery and characterization of this compound involved a cell-based screen followed by mechanism of action studies to confirm target engagement.

Key Experimental Protocols

Reproducibility of experimental findings is contingent on detailed methodologies. The following are summaries of the key experimental protocols used in the characterization of this compound.

Lactic Acid Efflux Assay

This assay measures the ability of a compound to inhibit the transport of lactic acid out of cells.

  • Cell Seeding: Plate a MCT4-dependent cell line in a 96-well plate and allow to adhere overnight.

  • Compound Incubation: Treat cells with a serial dilution of this compound or control compounds and incubate for a specified period.

  • Lactate Measurement: Measure the concentration of lactate in the extracellular medium using a commercially available lactate assay kit.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of lactate efflux inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of a compound to its target protein in a cellular environment.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures to induce protein denaturation.

  • Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.

  • Target Detection: Detect the amount of soluble MCT4 at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of MCT4 in the presence of this compound indicates direct binding.

In-Cell Chemoproteomics with a Photoaffinity Probe

This technique is employed to identify the cellular targets of a compound.

  • Probe Synthesis: Synthesize a photoaffinity probe analog of this compound containing a photoreactive group and a tag (e.g., biotin).

  • Cellular Labeling: Incubate cells with the photoaffinity probe, followed by UV irradiation to induce covalent cross-linking to target proteins.

  • Protein Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity purification for the tag (e.g., streptavidin beads).

  • Target Identification: Identify the enriched proteins using mass spectrometry.

This guide provides a foundational overview for researchers working with this compound and other MCT4 inhibitors. For complete and detailed experimental parameters, it is essential to consult the primary research articles. The provided data and protocols are intended to facilitate the design of reproducible experiments and the objective comparison of findings.

References

Safety Operating Guide

Navigating the Safe Disposal of Research Chemical AZ1422

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of the research chemical AZ1422, a selective MCT4 inhibitor used in cancer research.[1] Adherence to these guidelines is critical, as improper disposal can lead to hazardous situations and regulatory non-compliance.

It is important to note that a specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions is not publicly available. Therefore, the following procedures are based on general best practices for the disposal of research-grade chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Protective gloves: Refer to glove supplier information for breakthrough time for specific gloves.

  • Eye protection: Eye protection must conform to standard EN 166.[2]

  • Lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

The disposal of chemical waste is a regulated process that requires careful planning and execution. The following steps outline a general workflow for the proper disposal of this compound.

  • Waste Identification and Classification:

    • Determine if the this compound waste is contaminated with any other hazardous materials (e.g., solvents, other chemicals, biological agents). This will determine the appropriate waste stream.

    • If the waste is mixed with other substances, it is considered mixed waste and requires special handling.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other incompatible waste streams.

    • Collect waste in a designated, properly labeled, and sealed container. The container must be chemically resistant and in good condition.

  • Labeling:

    • Clearly label the waste container with the full chemical name ("this compound"), concentration, and any other components of the waste mixture.

    • Include the hazard characteristics (e.g., "Caution: Research Chemical, Hazards Not Fully Characterized").

  • Storage:

    • Store the sealed waste container in a designated, secure secondary containment area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

  • Contacting Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to schedule a waste pickup.

    • Provide them with all necessary information about the waste, including the chemical name, quantity, and any potential hazards.

  • Documentation:

    • Maintain a log of all chemical waste generated, including the date, chemical name, quantity, and disposal date.

Quantitative Data

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters such as concentration limits for drain disposal or specific waste classification codes are not available. All quantities of this compound, regardless of concentration, should be treated as chemical waste and disposed of through the institutional EHS office.

Data ParameterValueSource
Recommended Disposal Method Institutional Chemical Waste ProgramGeneral Laboratory Best Practices
Drain Disposal Not RecommendedGeneral Laboratory Best Practices
Solid Waste Disposal Not RecommendedGeneral Laboratory Best Practices

Experimental Protocols

There are no specific experimental protocols cited for the disposal of this compound. The procedure described above is a standard protocol for the disposal of research chemicals.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of a research chemical like this compound.

cluster_prep Preparation cluster_characterization Waste Characterization cluster_collection Collection & Storage cluster_disposal Disposal start Start: Chemical Waste Generated ppe Don Appropriate PPE start->ppe identify Identify Waste Composition ppe->identify is_mixed Is it a Mixed Waste? identify->is_mixed collect_separate Collect in Separate, Labeled Container is_mixed->collect_separate No collect_mixed Collect in Designated Mixed Waste Container is_mixed->collect_mixed Yes store Store in Secondary Containment collect_separate->store collect_mixed->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Waste Disposal contact_ehs->document end End: Waste Removed by EHS document->end

Figure 1. General workflow for the safe disposal of research chemicals.

References

Navigating the Safe Handling of AZ1422: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers

This guide provides crucial safety and logistical information for the handling of AZ1422, a selective MCT4 inhibitor utilized in cancer research. While the available Safety Data Sheet (SDS) for this compound (also identified by CAS No. 3029897-97-7) indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is paramount to ensure a safe research environment.[1] This document outlines personal protective equipment (PPE), operational procedures, and disposal plans to support researchers, scientists, and drug development professionals.

Recommended Personal Protective Equipment (PPE)

Even with substances not classified as hazardous, a baseline of personal protective equipment is essential to safeguard against unforeseen reactions and maintain good laboratory practice. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be worn at all times to protect from potential splashes or aerosols. Ensure they provide a complete seal around the eyes.
Hand Protection Protective GlovesNitrile gloves are recommended for their chemical resistance. Gloves should be inspected for integrity before each use and changed regularly, especially if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from accidental spills.
Respiratory Protection Suitable RespiratorNot required under normal handling conditions with adequate ventilation. However, if dust or aerosols are generated, a respirator may be necessary.
General Hygiene -Ensure a safety shower and eye wash station are readily accessible.[1][2]

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound will minimize risks and ensure the integrity of the compound. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation B->C D Weigh and Prepare Solutions in a Designated Area C->D E Handle with Care to Avoid Dust or Aerosol Formation D->E F Store in a Tightly Sealed Container E->F G Keep in a Cool, Well-Ventilated Area Away from Ignition Sources and Direct Sunlight F->G H Dispose of Waste According to Local, State, and Federal Regulations G->H

Caption: General workflow for handling low-hazard chemicals like this compound.

Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature for the powder form is -20°C for long-term stability (up to 3 years).[1]

Contingency Plan: Spill and Exposure Management

In the event of a spill or exposure, a swift and informed response is critical.

Spill Cleanup Protocol

For minor spills, the following steps should be taken:

  • Evacuate and Notify: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Evaluate the extent of the spill and ensure you have the appropriate cleanup materials.

  • Don PPE: Wear appropriate PPE, including gloves and goggles, before beginning cleanup.[3]

  • Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading.[4]

  • Clean Up:

    • For liquid spills: Gently cover the spill with an absorbent material, working from the outside in.[4][5]

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable cleaning agent.[3]

  • Dispose of Waste: Collect all cleanup materials in a sealed container and label it as hazardous waste for disposal according to institutional guidelines.[3][5]

A Spill Occurs B Evacuate Immediate Area & Notify Others A->B C Assess Spill & Gather Cleanup Kit B->C D Don Appropriate PPE C->D E Contain Spill with Absorbent Material D->E F Clean Up Spill (Absorb liquids, sweep solids) E->F G Decontaminate the Area F->G H Package and Label Waste for Disposal G->H I Report the Incident to Supervisor H->I

Caption: Step-by-step procedure for responding to a chemical spill.
First Aid Measures

In case of accidental exposure, follow these first-aid guidelines:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

As this compound is not classified as a hazardous substance, standard disposal procedures for non-hazardous chemical waste should be followed. However, it is crucial to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal. Unused material and its container should be disposed of as chemical waste through an approved waste disposal facility.

Disclaimer: This information is intended for guidance and is based on available safety data. Researchers are responsible for conducting their own risk assessments and adhering to their institution's safety policies and procedures. Experimental protocols for the use of this compound in specific research applications are beyond the scope of this handling guide and should be developed independently by the research team.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.